molecular formula C12H12O6 B147572 Trimethyl benzene-1,3,5-tricarboxylate CAS No. 2672-58-4

Trimethyl benzene-1,3,5-tricarboxylate

Cat. No.: B147572
CAS No.: 2672-58-4
M. Wt: 252.22 g/mol
InChI Key: RGCHNYAILFZUPL-UHFFFAOYSA-N
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Description

Trimethyl benzene-1,3,5-tricarboxylate is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181229
Record name Trimethyl benzene-1,3,5-tricarboxylate
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2672-58-4
Record name Trimethyl 1,3,5-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2672-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl trimesate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trimethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of trimethyl benzene-1,3,5-tricarboxylate, a key organic compound in materials science and synthetic chemistry. This document summarizes essential data, outlines general experimental methodologies, and presents a logical framework for its primary applications.

Core Physical and Chemical Data

This compound, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆.[1][2] It is characterized by a benzene ring substituted with three methoxycarbonyl groups at the 1, 3, and 5 positions.[3] This symmetrical structure contributes to its utility as a building block in the synthesis of more complex molecules and materials.[2][3]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound gathered from various sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂O₆[1][2][3][4]
Molecular Weight 252.22 g/mol [1][3][4]
Appearance White to off-white powder or crystalline solid[1][3]
Melting Point 145-147 °C[1][5]
Boiling Point 343.7 °C (at standard pressure); 230 °C (at 0.5 mmHg)[1][5]
Solubility Soluble in common organic solvents like ethanol and acetone; less soluble in water.[2][2]
CAS Number 2672-58-4[1][2][4]
InChI InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3[2][4]
InChIKey RGCHNYAILFZUPL-UHFFFAOYSA-N[2][3][4]
SMILES COC(=O)c1cc(cc(c1)C(=O)OC)C(=O)OC

Experimental Protocols: A General Overview

Melting Point Determination: The melting point is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Boiling Point Determination: The boiling point at atmospheric pressure can be determined by distillation. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, as is the case for this compound, which has a reported boiling point at a reduced pressure of 0.5 mmHg.[5]

Solubility Assessment: Solubility is qualitatively assessed by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed. Quantitative solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute using techniques like spectroscopy or gravimetric analysis.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the compound. The NIST Chemistry WebBook provides access to IR and mass spectral data for this compound.[6]

Applications and Logical Workflow

The primary application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, also known as linkers. The rigid and trifunctional nature of the trimesate ligand, derived from this compound after hydrolysis, makes it an ideal building block for creating highly ordered, porous structures.

MOF_Synthesis_Workflow TBT This compound Hydrolysis Hydrolysis TBT->Hydrolysis Base or Acid Trimesic_Acid Trimesic Acid (Linker) Hydrolysis->Trimesic_Acid Solvothermal Solvothermal Synthesis Trimesic_Acid->Solvothermal Metal_Salt Metal Salt (Node) Metal_Salt->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF

Caption: A simplified workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound as a precursor for the organic linker.

Signaling Pathways

Currently, there is no significant body of publicly available research to suggest that this compound is directly involved in biological signaling pathways. Its primary use is in materials science, and it is not typically studied in a biological or pharmacological context. As such, no signaling pathway diagrams can be provided. The focus of research on this molecule remains firmly in the realm of chemical synthesis and advanced material development.

References

trimethyl benzene-1,3,5-tricarboxylate chemical structure and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethyl Benzene-1,3,5-tricarboxylate: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual representations of chemical processes.

Chemical Structure

This compound, also known as trimethyl trimesate, is an organic compound with the CAS number 2672-58-4.[1] It is characterized by a central benzene ring to which three methyl carboxylate groups are symmetrically attached at the 1, 3, and 5 positions.[2] This symmetrical substitution pattern significantly influences its chemical and physical properties.

The molecular formula of the compound is C₁₂H₁₂O₆, and it has a molecular weight of approximately 252.22 g/mol .[1][3] It typically appears as a white to off-white crystalline powder.[1][2]

Structural Representations
  • SMILES: COC(=O)c1cc(cc(c1)C(=O)OC)C(=O)OC[4][5]

  • InChI: InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3[3][4]

  • InChIKey: RGCHNYAILFZUPL-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₆[1][3]
Molecular Weight 252.22 g/mol [1][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 145-147 °C[1][5][6]
Boiling Point ~343.7 °C[1]
Density 1.241 g/cm³[1]
Flash Point 150.8 °C[1]
Refractive Index 1.464[1]
Purity (Assay) ≥98.0%[1]
Moisture Content ≤0.5%[1]
Maximum Absorption (λmax) 282 nm (in CH₃CN)[6]

Chemical Stability and Reactivity

This compound is noted for its chemical stability under standard conditions.[1] Proper storage in cool, dry, and well-ventilated areas is recommended to maintain its integrity over time.[1]

Thermal Stability

The compound exhibits good thermal stability, which is advantageous for its application in the synthesis of materials that require elevated temperatures, such as Metal-Organic Frameworks (MOFs).[2] Its relatively high melting and boiling points are indicative of this thermal robustness.

Chemical Reactivity

While generally stable, the ester functional groups and the aromatic ring are susceptible to certain chemical transformations:

  • Hydrolysis: In the presence of an acid or base catalyst and water, the ester groups can be hydrolyzed to yield 1,3,5-benzenetricarboxylic acid (trimesic acid) and methanol.[2]

  • Transesterification: The methyl ester groups can be exchanged with other alkyl groups by reacting with different alcohols under appropriate catalytic conditions.[2]

  • Reduction: The ester functionalities can be reduced to hydroxyl groups. For example, reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) produces 1,3,5-tris(hydroxymethyl)benzene.[1]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The three electron-withdrawing carboxylate groups deactivate the ring towards electrophilic attack.[2]

The following diagram illustrates the primary chemical reactions of this compound.

Chemical_Reactions A This compound B 1,3,5-Benzenetricarboxylic Acid + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Other Triesters + Methanol A->C Transesterification (R-OH, Catalyst) D 1,3,5-Tris(hydroxymethyl)benzene A->D Reduction (e.g., LiAlH₄)

Caption: Chemical reactivity of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are crucial for its application in research and development.

Synthesis via Esterification of Trimesic Acid

This is a common and high-yield method for producing this compound.[1]

Objective: To synthesize this compound from 1,3,5-benzenetricarboxylic acid and methanol.

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 1,3,5-benzenetricarboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 18 hours.[1]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

The reported yield for this method is approximately 97%.[1]

The workflow for this synthesis is depicted in the following diagram.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3,5-Benzenetricarboxylic Acid D Mix Reactants A->D B Methanol B->D C Sulfuric Acid (Catalyst) C->D E Reflux for 18 hours D->E F Workup and Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Synthesis via Self-Molecular Condensation and Cyclization

A patented method describes the synthesis from smaller, acyclic precursors.[7]

Objective: To synthesize trimethyl 1,3,5-benzenetricarboxylate through a one-pot reaction from methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate.[7]

Materials:

  • Methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate

  • Alkaline catalyst (e.g., sodium methoxide)

  • An appropriate solvent

  • Reaction vessel suitable for one-pot synthesis

Procedure:

  • The starting material (methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate) is subjected to self-molecular condensation and cyclization in the presence of an alkaline catalyst.[7]

  • This "one-pot" reaction proceeds through an intermediate, 6-methoxy-1,3,5-hexatriene-1,3,5-tricarboxylate trimethyl ester, which then undergoes cyclization to form the aromatic ring.[7]

  • The reaction conditions are controlled to facilitate both the condensation and cyclization steps without the need to isolate the intermediate.[7]

  • The final product is isolated and purified from the reaction mixture.

This method is reported to have a yield of around 40%.[7]

Applications

The primary application of this compound is as an intermediate in organic synthesis.[1] Its rigid, symmetric structure makes it a valuable building block, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[2] These porous materials have potential applications in gas storage and catalysis.[2] It is also used in the synthesis of other complex organic molecules and has been explored as a component in the development of novel polymers.[2]

References

An In-depth Technical Guide to the Synonyms of Trimethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for trimethyl benzene-1,3,5-tricarboxylate. Accurate and consistent nomenclature is critical in scientific literature, patent applications, and regulatory submissions to ensure unambiguous communication and information retrieval. This document aims to be a centralized resource for professionals in chemistry and drug development.

Chemical Identity

This compound is an organic compound classified as an aromatic carboxylic acid ester. It is characterized by a benzene ring substituted with three methoxycarbonyl groups at the 1, 3, and 5 positions.[1] This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules and in the production of various esters.[1]

Synonyms and Identifiers

The following table summarizes the various names and identifiers for this compound found in chemical literature and databases. This information is crucial for conducting thorough literature searches and for precise identification of the compound.

Identifier Type Identifier Source
IUPAC Name This compound[2]
CAS Number 2672-58-4[1][2][3][4][5][6][7][8][9][10][11][12]
Common Name Trimethyl trimesate[2][3][4][5][7][10][13]
Trimesic acid trimethyl ester[1][2][3][4][5][7][9][10]
1,3,5-Benzenetricarboxylic acid, trimethyl ester[1][2][3][4][5][7][8][9][10][11][14]
Trimethyl 1,3,5-benzenetricarboxylate[1][2][4][5][7][9][10]
1,3,5-Tricarbomethoxybenzene[1][2][3][9][11]
1,3,5-Tris(methoxycarbonyl)benzene[1][2][9][11]
1,3,5-Tri(methoxycarbonyl)benzene[1][9][11]
Systematic Name 1,3,5-BENZENETRICARBOXYLIC ACID, 1,3,5-TRIMETHYL ESTER[2][9][11]
1,3,5-TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE[2][9][11]
EINECS Number 220-215-5[2][8][11]
NSC Number NSC-61883[1][2][3][9][11]
FDA UNII 3FA38SB67J[3][9][11]
InChI InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3[2][3][6][9]
InChIKey RGCHNYAILFZUPL-UHFFFAOYSA-N[2][3][4][5][6][7][9]
SMILES COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC[2][6][9]
Molecular Formula C12H12O6[1][2][3][4][5][6][7][9][11]
Molecular Weight 252.22 g/mol [3][4][5][6][9]

Experimental Protocols

While this guide focuses on the nomenclature of this compound, researchers utilizing this compound would typically employ a range of analytical techniques for its characterization. Standard experimental protocols would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Melting Point Analysis: To assess the purity of the compound.[3]

Detailed experimental conditions for these analyses are often found in the supporting information of scientific publications that report the synthesis or use of this compound.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and the various categories of synonyms and identifiers for this compound.

Synonyms_Relationship A This compound (IUPAC Name) B Common Names A->B known as C Systematic Names A->C also systematically named D Registry Numbers & Codes A->D identified by E Line Notations A->E represented by B1 Trimethyl trimesate B->B1 B2 Trimesic acid trimethyl ester B->B2 C1 1,3,5-Benzenetricarboxylic acid, trimethyl ester C->C1 D1 CAS: 2672-58-4 D->D1 D2 EINECS: 220-215-5 D->D2 E1 SMILES: COC(=O)C1=CC... E->E1 E2 InChI: InChI=1S/C12H12O6... E->E2

Caption: Logical relationship of synonyms for the target compound.

References

Erroneous CAS Number Identification and Lack of Spectroscopic Data for 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed that the provided CAS number, 2672-58-4, does not correspond to 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine. Instead, CAS 2672-58-4 is registered to the compound Trimethyl 1,3,5-benzenetricarboxylate.

Extensive searches for spectroscopic data, experimental protocols, and synthesis procedures for 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine have yielded no specific results under this name or any common synonyms. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature that is not readily accessible in public databases.

As a consequence, a detailed technical guide on the spectroscopic properties of 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine cannot be provided at this time due to the absence of available data.

Alternative Analysis: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) as a Representative Compound

To address the user's interest in the spectroscopic and biological characteristics of N-nitroso-N'-nitroguanidine compounds, this guide will focus on the well-characterized and widely researched analogue, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) , with CAS number 70-25-7 . MNNG is a potent mutagen and carcinogen that has been extensively used in cancer research to induce tumors in animal models.[1][2] Its chemical properties and biological effects are well-documented, providing a valuable reference point for understanding this class of compounds.

An In-depth Technical Guide to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

This technical guide provides a comprehensive overview of the core chemical and spectroscopic properties of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

MNNG is a yellow crystalline solid with a melting point of approximately 118 °C, at which it decomposes.[3] It is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol.

PropertyValueReference
CAS Number 70-25-7[4]
Molecular Formula C₂H₅N₅O₃[4]
Molecular Weight 147.09 g/mol [5]
Appearance Yellow crystalline solid[5]
Melting Point 118 °C (decomposes)[3]
Water Solubility Sparingly soluble
Organic Solvent Solubility Soluble in acetone and ethanol
Spectroscopic Data

The structural characterization of MNNG is supported by various spectroscopic techniques.

The electron ionization mass spectrum of MNNG is characterized by a molecular ion peak and several fragment ions. The NIST WebBook provides mass spectral data for MNNG.[6]

m/zRelative IntensityAssignment (Proposed)
147Moderate[M]⁺
117Moderate[M - NO]⁺
75High[CH₃N(NO)C(NH)]⁺
43High[CH₃N₂]⁺
30High[NO]⁺

Note: The fragmentation pattern can vary depending on the ionization method and energy.

The IR spectrum of MNNG exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching
~1640StrongC=N stretching
~1580StrongN-NO₂ stretching (asymmetric)
~1450MediumN-N=O stretching
~1340StrongN-NO₂ stretching (symmetric)

Note: Specific peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of MNNG.

¹H NMR:

  • A singlet corresponding to the N-methyl protons (CH₃) is typically observed. The chemical shift can vary depending on the solvent used.

  • Broad signals for the N-H protons of the guanidine group are also expected.

¹³C NMR:

  • A signal for the methyl carbon (CH₃).

  • A signal for the guanidinic carbon (C=N).

Experimental Protocols

A common laboratory synthesis of MNNG involves the nitrosation of N-methyl-N'-nitroguanidine.[3]

Materials:

  • N-methyl-N'-nitroguanidine

  • Sodium nitrite

  • An acidic medium (e.g., dilute sulfuric acid or acetic acid)

  • Ice bath

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • N-methyl-N'-nitroguanidine is dissolved or suspended in an acidic solution and cooled in an ice bath to 0-5 °C.

  • A solution of sodium nitrite is added dropwise to the cooled mixture with constant stirring.

  • The reaction is typically allowed to proceed for a few hours at low temperature.

  • The resulting yellow precipitate of MNNG is collected by filtration, washed with cold water, and dried under vacuum.

Caution: MNNG is a potent carcinogen and mutagen and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Biological Activity and Signaling Pathway

MNNG is a direct-acting alkylating agent that does not require metabolic activation.[1] Its primary mechanism of action involves the transfer of its methyl group to nucleophilic sites on DNA bases, particularly the O⁶ position of guanine. This leads to the formation of O⁶-methylguanine, a mutagenic lesion that can mispair with thymine during DNA replication, resulting in G:C to A:T transition mutations. This DNA damage can trigger various cellular responses, including DNA repair pathways and, if the damage is extensive, apoptosis.

Below is a simplified representation of the DNA alkylation pathway initiated by MNNG.

MNNG_Alkylation_Pathway MNNG MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine) Alkylation Methyl Group Transfer MNNG->Alkylation Alkylating Agent DNA Cellular DNA DNA->Alkylation O6mG O⁶-methylguanine Lesion Alkylation->O6mG Replication DNA Replication O6mG->Replication Mutation G:C to A:T Transition Mutation Replication->Mutation

Simplified pathway of DNA alkylation by MNNG.

This diagram illustrates the process from the introduction of MNNG to the resulting genetic mutation. The alkylation of DNA by MNNG is a critical initiating event in its carcinogenic activity.

References

An In-depth Technical Guide to the Solubility of Trimethyl 1,3,5-Benzenetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethyl 1,3,5-benzenetricarboxylate, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆. It serves as a versatile building block in the synthesis of more complex molecules and is notably used in the formation of metal-organic frameworks (MOFs). Understanding its solubility in various solvents is critical for its application in organic synthesis, purification, and material design. This guide addresses the known qualitative solubility information and provides detailed methodologies for quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of trimethyl 1,3,5-benzenetricarboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Trimethyl 1,3,5-Benzenetricarboxylate

PropertyValue
CAS Number 2672-58-4
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol
Appearance White to off-white crystalline powder or crystals
Melting Point 145-147 °C
Boiling Point 230 °C at 0.5 mmHg
λmax 282 nm (in CH₃CN)

Solubility Profile

Qualitative assessments indicate that trimethyl 1,3,5-benzenetricarboxylate is soluble in common organic solvents such as ethanol and acetone, and is less soluble in water due to its hydrophobic aromatic structure[1]. However, specific quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly available literature. To address this, the following sections provide detailed experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of trimethyl 1,3,5-benzenetricarboxylate.

Method 1: Isothermal Equilibrium Saturation Method

This gravimetric method is a straightforward and reliable technique for determining solubility.

4.1.1. Materials and Equipment

  • Trimethyl 1,3,5-benzenetricarboxylate (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of solid trimethyl 1,3,5-benzenetricarboxylate to a series of vials.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest at the set temperature until the undissolved solid has settled.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and record the exact mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

Method 2: Analytical Determination using UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore, such as trimethyl 1,3,5-benzenetricarboxylate, which has a λmax of 282 nm.

4.2.1. Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials from section 4.1.1.

4.2.2. Procedure

  • Calibration Curve: Prepare a series of standard solutions of trimethyl 1,3,5-benzenetricarboxylate of known concentrations in the solvent of interest. Measure the absorbance of each standard at 282 nm and construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Follow steps 1-4 from the Isothermal Equilibrium Saturation Method (section 4.1.2.).

  • Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at 282 nm.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Experimental Workflow and Logical Relationships

The general workflow for determining the solubility of trimethyl 1,3,5-benzenetricarboxylate can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_method Quantification Method cluster_results Results A Select Solvents and Temperatures B Prepare Supersaturated Solutions (Excess Solute) A->B C Isothermal Agitation (e.g., 24-72h) B->C D Phase Separation C->D E Extract Saturated Supernatant D->E F1 Gravimetric Analysis E->F1 Method 1 F2 Spectroscopic Analysis (UV-Vis or HPLC) E->F2 Method 2 G Calculate Solubility F1->G F2->G H Tabulate Data G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of trimethyl 1,3,5-benzenetricarboxylate is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values in their laboratories. The provided methodologies, including the isothermal equilibrium saturation method and analytical techniques such as UV-Vis spectrophotometry, offer robust approaches to generating reliable solubility data. This information is crucial for optimizing reaction conditions, purification processes, and the rational design of novel materials, thereby empowering researchers in their scientific endeavors.

References

Foundational Research on Benzenetricarboxylic Acid Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzenetricarboxylic acid esters. It covers their synthesis, physicochemical properties, and applications, with a particular focus on their relevance to the pharmaceutical and drug development industries. This document is intended to serve as a comprehensive resource for researchers and scientists working with these versatile compounds.

Introduction to Benzenetricarboxylic Acid Esters

Benzenetricarboxylic acids are a class of aromatic carboxylic acids characterized by a benzene ring substituted with three carboxyl groups. The three isomers are trimellitic acid (1,2,4-benzenetricarboxylic acid), hemimellitic acid (1,2,3-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). Their corresponding esters are formed by the esterification of these carboxylic acid groups with various alcohols.

These esters have found widespread use in industrial applications, most notably as plasticizers for polyvinyl chloride (PVC) due to their low volatility and high thermal stability.[1][2][3] However, their unique structures and tunable physicochemical properties have also made them attractive candidates for investigation in the field of drug development, where they can be utilized as drug carriers, components of controlled-release formulations, and as intermediates in the synthesis of complex pharmaceutical compounds.[4][5]

Physicochemical Properties of Benzenetricarboxylic Acid Esters

The properties of benzenetricarboxylic acid esters can be tailored by varying the isomeric position of the carboxyl groups on the benzene ring and by the selection of the alcohol used for esterification. This versatility allows for the fine-tuning of properties such as boiling point, viscosity, solubility, and polarity. A summary of key physicochemical data for several common benzenetricarboxylic acid esters is presented in the tables below.

Table 1: General Physicochemical Properties of Selected Benzenetricarboxylic Acid Esters

Compound NameIsomerEster GroupCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tri-n-butyl Trimellitate1,2,4-n-Butyl1726-23-4C21H30O6378.46[]
Tri-n-hexyl Trimellitate1,2,4-n-Hexyl1528-49-0C27H42O6462.62[7]
Tris(2-ethylhexyl) Trimellitate (TOTM)1,2,4-2-Ethylhexyl3319-31-1C33H54O6546.78[8]
Triallyl Trimellitate1,2,4-Allyl2694-54-4C18H18O6330.33[9]
Trimesic acid1,3,5--554-95-0C9H6O6210.14[10]

Table 2: Physical State and Solubility of Selected Benzenetricarboxylic Acid Esters

Compound NameAppearanceBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility
Tri-n-butyl TrimellitateColorless to light yellow clear liquid[]451.6 at 760 mmHg[11]-1.076[11]Insoluble
Tri-n-hexyl TrimellitateClear slightly yellow liquid[12]260-262 (4 mmHg)[7]-46[7]1.015[7]33.3 ng/L at 25°C[13]
Tris(2-ethylhexyl) Trimellitate (TOTM)Colorless, transparent oily liquid[2]283 (3 mmHg)[2]-46[14]0.984-0.991 (20°C)[14]6 mg/L[1]
Triallyl Trimellitate-----
Trimesic acidWhite crystalline solid[15]-380[10]-Soluble in 40 parts water at 23°C[4]

Table 3: Safety and Toxicity Data of Selected Benzenetricarboxylic Acid Esters

Compound NameAcute Oral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)Cytotoxicity (IC50)
Tri-n-butyl TrimellitateNo data availableNo data availableNo data availableNo data available
Tri-n-hexyl TrimellitateNo data availableNo data availableNo data availableNo data available
Tris(2-ethylhexyl) Trimellitate (TOTM)>3200 mg/kg[1]>1980 mg/kg[1]>2600 mg/m³ (4h)[16]Not cytotoxic to rat hepatocytes in vitro[17]
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester---42 µg/mL (HepG2), 100 µg/mL (MCF-7)[18][19]
Trimesic acidNo data availableNo data availableNo data availableNo data available
Note: Data for a related compound, a monoester of a benzenedicarboxylic acid, is included for comparative purposes as direct cytotoxicity data for benzenetricarboxylic acid esters on cancer cell lines is limited in the searched literature.

Synthesis of Benzenetricarboxylic Acid Esters

The synthesis of benzenetricarboxylic acid esters is typically achieved through the direct esterification of the corresponding benzenetricarboxylic acid or its anhydride with an alcohol in the presence of a catalyst.

General Synthesis Workflow

The general workflow for the synthesis of a benzenetricarboxylic acid ester from its anhydride is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_process Purification cluster_product Product AcidAnhydride Benzenetricarboxylic Acid Anhydride Esterification Esterification AcidAnhydride->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Rectification Rectification/ Distillation Esterification->Rectification Catalyst e.g., Tetraisopropyl titanate Catalyst->Esterification Refining Refining Rectification->Refining FinalEster Benzenetricarboxylic Acid Ester Refining->FinalEster

Caption: General workflow for the synthesis of benzenetricarboxylic acid esters.

Experimental Protocol: Synthesis of Tris(2-ethylhexyl) Trimellitate (TOTM)

This protocol describes a two-step method for the synthesis of TOTM, a widely used plasticizer.[20]

Step 1: Methyl Esterification of Trimellitic Anhydride

  • Reactants: Trimellitic anhydride, methanol, and a suitable catalyst (e.g., tetraisopropyl titanate).

  • Procedure:

    • Combine trimellitic anhydride and methanol in a reaction vessel.

    • Add the catalyst to the mixture.

    • Heat the mixture to initiate the esterification reaction, forming trimethyl trimellitate.

    • Monitor the reaction progress until completion.

  • Purification:

    • Subject the crude trimethyl trimellitate to rectification (distillation under vacuum) to obtain a high-purity, low-color number intermediate.[20]

Step 2: Transesterification with 2-Ethylhexanol

  • Reactants: Purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., tetraisopropyl titanate).

  • Procedure:

    • Charge the purified trimethyl trimellitate and 2-ethylhexanol into a reaction vessel.

    • Add the catalyst.

    • Heat the mixture under normal pressure to the reaction temperature (e.g., 220°C) and maintain for a specified duration (e.g., 2.5-3.5 hours).[20]

  • Purification:

    • After the reaction, remove the excess solvent and by-products under vacuum.[20]

    • The resulting product is refined to yield high-purity tri(2-ethylhexyl) trimellitate.

Applications in Drug Development

While the primary application of benzenetricarboxylic acid esters has been in the polymer industry, their unique properties are being increasingly explored in the pharmaceutical field.

Drug Delivery Systems

The trifunctional nature of benzenetricarboxylic acids, particularly trimesic acid, makes them valuable building blocks for the synthesis of novel drug delivery systems.[5] These systems can be designed to provide controlled and targeted release of therapeutic agents.

Drug_Delivery_System cluster_components Components cluster_synthesis Synthesis cluster_carrier Drug Carrier cluster_release Drug Release TrimesicAcid Trimesic Acid Derivative Polymerization Polymerization TrimesicAcid->Polymerization Linker Disulphide Cross-linker Linker->Polymerization Drug Active Pharmaceutical Ingredient (API) Polymer Disulphide Cross-linked Polymer Drug->Polymer Encapsulation Polymerization->Polymer TargetedRelease Reductive Cleavage in Colon Polymer->TargetedRelease TargetedRelease->Drug Release of API

Caption: Use of trimesic acid derivatives in colon-targeted drug delivery.

One promising application involves the development of disulphide cross-linked polymers based on trimesic acid for colon-targeted drug delivery.[5] These polymers are designed to be stable in the upper gastrointestinal tract and to release the encapsulated drug specifically in the reductive environment of the colon.

Pharmaceutical Intermediates

Trimesic acid serves as a crucial intermediate in the synthesis of various bioactive compounds, including antibacterial and anticancer agents.[4] Its trifunctional nature allows for the introduction of specific functional groups through chemical modifications, enabling the fine-tuning of a drug's activity and selectivity.

Prodrug Design

The esterification of a polar functional group, such as a carboxylic acid, is a common prodrug strategy to enhance the oral absorption of poorly permeable compounds.[21][22] Benzenetricarboxylic acid esters can be designed as prodrugs that are hydrolyzed in vivo by metabolic enzymes (esterases) to release the active drug.

Experimental Protocols for Characterization

Determination of Plasticizer Migration

The migration of benzenetricarboxylic acid esters from a polymer matrix is a critical parameter, especially in applications where they may come into contact with food or biological tissues. Several standardized methods exist to quantify this migration.[23][24]

Protocol: Gravimetric Method for Migration into Food Simulants [25]

  • Materials: PVC film containing the benzenetricarboxylic acid ester, food simulant (e.g., olive oil for fatty foods, aqueous solutions for others), analytical balance, oven.

  • Procedure:

    • Cut a specimen of the PVC film of known area and weight.

    • Immerse the specimen in the selected food simulant at a specified temperature and for a defined period (e.g., as per regulatory guidelines).

    • After the contact time, remove the specimen, dry it thoroughly, and reweigh it.

  • Calculation: The amount of migrated plasticizer is determined by the weight loss of the PVC film.

Protocol: Accelerated Migration Test for Coatings [26]

  • Materials: Vinyl fabric containing the plasticizer, coated glass panel, weights, forced-convection oven.

  • Procedure:

    • Place a sample of the vinyl fabric onto a conditioned coating film on a glass panel.

    • Apply a pressure of 0.5 psi (3.45 kPa) using a weight.

    • Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 3 days).

    • After the test period, examine the coating for any marring or softening, which indicates plasticizer migration.

Conclusion

Benzenetricarboxylic acid esters are a versatile class of compounds with well-established industrial applications and growing potential in the pharmaceutical and drug development sectors. Their tunable physicochemical properties, coupled with their utility in forming novel polymers and serving as prodrug moieties, make them a subject of ongoing research and development. This technical guide has provided a foundational overview of their synthesis, properties, and applications, with a focus on providing quantitative data and detailed experimental protocols to aid researchers in this field. Further investigation into the specific biological activities and mechanisms of action of these esters will be crucial for fully realizing their therapeutic potential.

References

An In-depth Technical Guide to Trimethyl Trimesate: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl trimesate, the trimethyl ester of trimesic acid, is a versatile molecule that has transitioned from a simple chemical intermediate to a sophisticated tool in materials science and pharmaceutical development. Its rigid, C3-symmetric scaffold and predictable reactivity make it an ideal building block for a variety of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of trimethyl trimesate, its synthesis, and its burgeoning role in drug development, with a particular focus on its application in stimuli-responsive drug delivery systems.

Discovery and History

The history of trimethyl trimesate is intrinsically linked to its parent compound, trimesic acid (benzene-1,3,5-tricarboxylic acid). Trimesic acid was first synthesized in the late 19th century through the vigorous oxidation of mesitylene (1,3,5-trimethylbenzene) using strong oxidizing agents.

While a singular, dated discovery of trimethyl trimesate itself is not prominently documented in historical records, its synthesis falls under the well-established category of Fischer-Speier esterification. This acid-catalyzed esterification method was first described by Emil Fischer and Arthur Speier in 1895.[1] It is therefore highly probable that trimethyl trimesate was first synthesized shortly thereafter by the reaction of trimesic acid with methanol in the presence of an acid catalyst. For many years, it remained primarily a laboratory chemical, used in organic synthesis and as a precursor for various materials. Its unique structural properties, however, have led to a resurgence of interest in recent decades, particularly in the fields of metal-organic frameworks (MOFs) and, more significantly for the pharmaceutical industry, in the design of advanced drug delivery systems.

Physicochemical Properties

Trimethyl trimesate is a white, crystalline solid with the chemical formula C₁₂H₁₂O₆. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 252.22 g/mol [1]
Melting Point 145-147 °C
Boiling Point 343.7 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in common organic solvents[3]
CAS Number 2672-58-4[1]

Synthesis of Trimethyl Trimesate

The most common and efficient method for the synthesis of trimethyl trimesate is the Fischer-Speier esterification of trimesic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification of Trimesic Acid

This protocol outlines a standard laboratory procedure for the synthesis of trimethyl trimesate.

Materials:

  • Trimesic acid (1,3,5-benzenetricarboxylic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimesic acid and an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in chloroform.

    • Transfer the chloroform solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent.

    • Remove the chloroform using a rotary evaporator to obtain the crude trimethyl trimesate.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure, crystalline trimethyl trimesate.

Applications in Drug Development

The rigid, trifunctional nature of the trimethyl trimesate core makes it an attractive scaffold in medicinal chemistry. It allows for the precise spatial orientation of functional groups, which is crucial for designing molecules that can interact specifically with biological targets. One of the most innovative applications of trimethyl trimesate-related structures is in the development of "trimethyl lock" (TML) systems for controlled drug release.[4][5][6][7]

The Trimethyl Lock (TML) System: A Stimuli-Responsive Prodrug Strategy

The trimethyl lock is a molecular switching device based on an ortho-hydroxydihydrocinnamic acid derivative. The core principle is the rapid, irreversible intramolecular cyclization (lactonization) that occurs when a strategically placed hydroxyl group is unmasked. This lactonization releases a drug molecule that was attached to the carboxylic acid end of the TML system.[4][5]

The rate of this lactonization is dramatically accelerated by the presence of three methyl groups, which create steric strain in the open-chain form, thus favoring the cyclic lactone product. By "locking" the hydroxyl group with a protecting group that can be cleaved by a specific stimulus (e.g., an enzyme or a change in pH), the release of the drug can be controlled.

The following diagram illustrates the activation pathway of a TML-based prodrug designed to be cleaved by esterase enzymes, which are abundant in the body.

TML_Drug_Release cluster_prodrug Prodrug (Inactive) cluster_activation Activation cluster_release Drug Release Prodrug TML-Linker-Drug (Ester 'Lock') Intermediate Unstable Intermediate (Free Hydroxyl) Prodrug->Intermediate Enzymatic Cleavage Enzyme Esterase Lactonization Rapid Intramolecular Lactonization Intermediate->Lactonization Spontaneous Drug Active Drug Lactonization->Drug Byproduct Lactone Byproduct Lactonization->Byproduct

Caption: Enzyme-triggered drug release from a Trimethyl Lock prodrug.

This targeted drug delivery approach offers several advantages:

  • Reduced Off-Target Toxicity: The drug remains inactive until it reaches the target site where the specific trigger is present.

  • Improved Pharmacokinetics: The prodrug can be designed to have better solubility and stability than the parent drug.

  • Overcoming Drug Resistance: By delivering a high concentration of the drug directly to the target cells, it may be possible to overcome certain drug resistance mechanisms.

Trimesic Acid Derivatives in Targeted Drug Delivery

Recent research has explored the use of trimesic acid derivatives to create polymers for colon-targeted drug delivery.[8] In these systems, disulfide bonds are incorporated into a polymer backbone synthesized from trimesic acid. These disulfide bonds are stable in the upper gastrointestinal tract but are cleaved by the reducing environment of the colon, leading to the release of the encapsulated drug. This strategy is particularly promising for the delivery of drugs for inflammatory bowel disease and colon cancer.

Conclusion

Trimethyl trimesate, a molecule with a seemingly simple structure, has proven to be a valuable and versatile tool for researchers in both materials science and drug development. Its historical journey from a basic laboratory reagent to a key component in sophisticated drug delivery systems highlights the ongoing evolution of our understanding and application of fundamental organic molecules. For drug development professionals, the principles demonstrated by the trimethyl lock system and other trimesic acid-based platforms offer exciting opportunities for the design of the next generation of targeted therapeutics with improved efficacy and reduced side effects. As our ability to control molecular architecture with increasing precision continues to grow, the utility of scaffolds like trimethyl trimesate is set to expand even further.

References

Theoretical Studies on the Electronic Properties of Trimethyl Benzene-1,3,5-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. A thorough understanding of its electronic properties is crucial for predicting and tuning the characteristics of these materials for applications in catalysis, gas storage, and drug delivery. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the electronic properties of this compound. While specific theoretical studies detailing the electronic properties of the isolated molecule are not extensively available in the current literature, this guide outlines the established computational protocols for their determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol
Appearance White to off-white powder
Melting Point 145-147 °C
Boiling Point 343.7 °C (approx.)
Density 1.241 g/cm³
CAS Number 2672-58-4

Synthesis Protocol

The most common and efficient method for synthesizing this compound is through the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with methanol.

Materials and Reagents
  • 1,3,5-Benzenetricarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-benzenetricarboxylic acid in an excess of anhydrous methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours to ensure complete esterification.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into dichloromethane.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

A schematic of the synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Trimesic_Acid 1,3,5-Benzenetricarboxylic Acid Reflux Reflux (18h) Trimesic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Theoretical Electronic Properties: A Computational Approach

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potential, and electron affinity, are fundamental to understanding its reactivity and photophysical behavior. These properties can be reliably predicted using computational quantum chemistry methods like Density Functional Theory (DFT).

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a standard approach for calculating the electronic properties of this compound.

  • Molecular Geometry Optimization:

    • The initial 3D structure of the molecule is built using molecular modeling software.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311++G(d,p), to obtain more accurate electronic properties.

    • From the output of this calculation, the energies of the HOMO and LUMO can be extracted.

  • Calculation of Key Electronic Descriptors:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

    • Ionization Potential (IP): According to Koopmans' theorem, IP ≈ -EHOMO

    • Electron Affinity (EA): According to Koopmans' theorem, EA ≈ -ELUMO

    • Other descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies.

A generalized workflow for these computational studies is depicted below.

G Computational Workflow for Electronic Properties cluster_input Input cluster_calculation DFT Calculation cluster_output Output Initial_Structure Initial Molecular Structure Geo_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Initial_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc SPE_Calc Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq_Calc->SPE_Calc HOMO_LUMO HOMO & LUMO Energies SPE_Calc->HOMO_LUMO Electronic_Properties Ionization Potential, Electron Affinity, etc. HOMO_LUMO->Electronic_Properties

Caption: A typical workflow for DFT calculations.

Expected Electronic Properties and Their Significance

  • HOMO: The HOMO is expected to be localized primarily on the benzene ring, reflecting the π-electron system. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

  • LUMO: The LUMO is anticipated to have significant contributions from the carbonyl groups of the ester functionalities, indicating these are the likely sites for accepting electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. A larger gap generally implies greater stability.

Table 2: Theoretical Electronic Properties (To be determined by computation)

PropertySymbolFormulaSignificance
HOMO Energy EHOMO-Electron-donating ability
LUMO Energy ELUMO-Electron-accepting ability
HOMO-LUMO Gap ΔEELUMO - EHOMOChemical stability, electronic transitions
Ionization Potential IP≈ -EHOMOEnergy required to remove an electron
Electron Affinity EA≈ -ELUMOEnergy released when an electron is added

Conclusion

This compound is a molecule of significant interest in materials science. While experimental data on its electronic properties are sparse, this guide provides a robust framework for the theoretical investigation of these properties using standard computational chemistry techniques. The detailed protocols for synthesis and DFT calculations offer a clear pathway for researchers to obtain the necessary data to inform the design and development of novel materials with tailored electronic characteristics. The application of these theoretical studies will undoubtedly accelerate the discovery and optimization of advanced materials for a wide range of applications.

potential research areas for trimethyl benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for Trimethyl Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆.[1][2] This molecule is characterized by a stable benzene ring symmetrically substituted with three methoxycarbonyl groups.[3] Its rigid, trifunctional nature makes it a highly valuable building block in supramolecular chemistry and materials science.[4] While its primary application to date has been in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, its unique structural properties suggest untapped potential in organic synthesis and drug development.[2][3] This document provides a technical overview of the compound's properties, established applications, and promising future research directions.

Physicochemical and Spectroscopic Data

The compound is a white to off-white crystalline powder with a high degree of chemical stability.[1] A summary of its key physical properties and spectroscopic data is provided below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 2672-58-4 [1][2]
Molecular Formula C₁₂H₁₂O₆ [1][5]
Molecular Weight 252.22 g/mol [1][5]
Melting Point 145-147 °C [1]
Boiling Point ~343.7 °C [1]
Density 1.241 g/cm³ [1]

| Appearance | White to off-white powder |[1] |

Table 2: Summary of Spectroscopic Data for this compound

Technique Key Features Reference(s)
¹H NMR Data available in spectral databases. [2]
¹³C NMR Data available in spectral databases. [2]
Mass Spec (EI) Key fragments observed at m/z 252 (M+), 221, 193. [2]

| FT-IR | Data available in spectral databases (KBr pellet, ATR). |[2] |

Core Research Area 1: Advanced Materials Synthesis

The most significant application of this compound is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The ester groups can be hydrolyzed in situ under hydrothermal conditions to the corresponding carboxylates, which then coordinate with metal ions to form highly ordered, porous structures.[4] Using the ester instead of the free acid (trimesic acid) can be advantageous, as it can prevent premature precipitation and lead to the formation of high-quality crystals of specific MOF phases like MIL-96.[4]

Table 3: Properties of MIL-96(Al) Synthesized from this compound

Property Value Reference(s)
Formula Al₁₂O(OH)₁₈(H₂O)₃(Al₂(OH)₄)[btc]₆·24H₂O [4]
Crystal System Hexagonal [4]
Framework 3D with 18-membered ring channels [4]
CO₂ Sorption 4.4 mmol·g⁻¹ (at 10 bar) [4]
CH₄ Sorption 1.95 mmol·g⁻¹ (at 10 bar) [4]

| H₂ Sorption | 1.91 wt % (at 77 K, 3 bar) |[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification) [6]

  • Dissolve trimesic acid (50 g, 238 mmol) in methanol.

  • Add concentrated sulfuric acid (12.68 mL, 238 mmol) as a catalyst.

  • Reflux the solution at 72°C overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to yield the final product (typical yield: ~100%).[6]

G cluster_reactants Reactants Trimesic_Acid Trimesic Acid Reaction Reflux, 72°C Overnight Trimesic_Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Product Trimethyl Benzene- 1,3,5-tricarboxylate Reaction->Product

Synthesis of this compound.

Protocol 2: Hydrothermal Synthesis of MIL-96(Al) MOF [4]

  • Prepare a reaction mixture containing aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O, 3.5 mmol, 1.314 g), this compound (1.75 mmol, 0.440 g), and deionized water (5 mL).

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat the autoclave at 210°C for 24 hours under hydrothermal (autogenous pressure) conditions.

  • After cooling to room temperature, filter the solid product.

  • Wash the product with water and ethanol and dry to obtain pure MIL-96(Al).

G cluster_reagents Reagents Al_source Al(NO₃)₃·9H₂O Mix Combine in Teflon-lined Autoclave Al_source->Mix Linker Trimethyl Benzene- 1,3,5-tricarboxylate Linker->Mix Solvent H₂O Solvent->Mix React Hydrothermal Reaction 210°C, 24h Mix->React Workup Cool, Filter, Wash (H₂O, EtOH) React->Workup Product MIL-96(Al) MOF Workup->Product

Workflow for Hydrothermal Synthesis of MIL-96(Al).

Core Research Area 2: Organic Synthesis Intermediate

Beyond MOFs, this compound is a versatile intermediate for organic synthesis.[1] Its three ester groups can be hydrolyzed, transesterified, or reduced, and the aromatic ring can undergo electrophilic substitution, allowing for the creation of a diverse range of derivatives.[2]

  • Reduction: The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,3,5-tris(hydroxymethyl)benzene, a key precursor for dendrimers, resins, and other polymers.[1]

  • Hydrolysis: Controlled hydrolysis can yield the parent trimesic acid, which is also a critical building block for polymers and MOFs.[2]

  • Derivatization: The core benzene ring serves as a rigid scaffold. The ester groups can be converted to amides, hydrazides, or other functional groups to synthesize complex molecules with defined three-dimensional structures.

G cluster_materials Materials Science cluster_synthesis Organic Synthesis cluster_pharma Potential Life Sciences Core Trimethyl Benzene- 1,3,5-tricarboxylate MOFs Metal-Organic Frameworks (MOFs) Core->MOFs Hydrolysis & Metal Coordination Polymers Coordination Polymers Core->Polymers Coordination Derivatives Scaffold for Complex Molecules Core->Derivatives Functional Group Transformation Triol 1,3,5-Tris(hydroxymethyl)benzene Core->Triol Reduction (e.g., LiAlH₄) DrugDiscovery Drug Discovery Scaffold Core->DrugDiscovery Hypothesized DrugDelivery MOF-based Drug Delivery MOFs->DrugDelivery

Logical relationships of this compound.

Potential Research Area 3: Drug Development and Life Sciences

While direct biological applications of this compound have not been extensively reported, its structure and its role as a precursor to porous materials present significant opportunities for drug development professionals.

MOFs for Drug Delivery and Imaging

The primary avenue for biomedical application is through MOFs. Porous trimesate-based MOFs, such as MIL-100 and MIL-96, are extensively studied as carriers for drug delivery.[7][8]

  • High Drug Loading: The large pore volumes and high surface areas of these MOFs allow for exceptionally high loading capacities of therapeutic agents.[9]

  • Controlled Release: Drug release can be tuned based on the MOF's properties and the physiological environment.

  • Biomedical Imaging: Paramagnetic metal ions can be incorporated into the MOF structure, enabling their use as contrast agents for Magnetic Resonance Imaging (MRI).[9][10]

Research in this area should focus on synthesizing novel trimesate-based MOFs, functionalizing their surfaces for targeted delivery, and loading them with new therapeutic and diagnostic agents.

A Scaffold for Medicinal Chemistry

The C₃-symmetric benzene core provides a rigid and well-defined scaffold for the spatial presentation of pharmacophores. This is a largely unexplored area with high potential.

  • Fragment-Based Drug Design: The scaffold can be used to link three different fragments or pharmacophores in a precise orientation to target multi-pocket proteins or protein-protein interactions.

  • Combinatorial Libraries: Conversion of the ester groups to amides would allow for the rapid synthesis of large libraries of tris-substituted compounds for high-throughput screening.

A critical first step in this research direction is to establish the toxicological and pharmacokinetic profile of the core scaffold. An existing reverse-phase HPLC method could be adapted for pharmacokinetic studies.[11] It is crucial to distinguish this compound from 1,3,5-trimethylbenzene (mesitylene), a related but structurally distinct solvent for which toxicity data exists.[12][13]

G cluster_eval Initial Evaluation cluster_design Scaffold-Based Drug Design start Trimethyl Benzene- 1,3,5-tricarboxylate (TBT Scaffold) Tox In Vitro Cytotoxicity (e.g., MTT Assay) start->Tox PK Pharmacokinetic Studies (ADME Profiling) start->PK Library Synthesize Amide Library (Combinatorial Chemistry) start->Library FBDD Fragment-Based Design (Link Pharmacophores) start->FBDD Screen High-Throughput Screening (HTS) Library->Screen FBDD->Screen Hit Hit Identification Screen->Hit LeadOp Lead Optimization Hit->LeadOp Pathway Target Deconvolution & Signaling Pathway Analysis Hit->Pathway

Hypothetical workflow for drug discovery using the TBT scaffold.

Conclusion

This compound is a versatile chemical entity with well-established applications in materials science, particularly in the synthesis of advanced porous materials like MOFs. For researchers in this field, future work lies in creating novel frameworks with tailored properties for applications in gas storage, catalysis, and environmental remediation. For drug development professionals, the compound offers two significant, albeit less explored, research avenues: the development of its derived MOFs for sophisticated drug delivery and imaging systems, and the utilization of its core C₃-symmetric structure as a rigid scaffold for medicinal chemistry and fragment-based drug design. Foundational research into the toxicology and pharmacokinetics of the molecule is a critical prerequisite for unlocking its full potential in the life sciences.

References

Methodological & Application

synthesis of trimethyl benzene-1,3,5-tricarboxylate from trimesic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a symmetrical aromatic ester of significant interest in organic synthesis and materials science.[1][2] Its rigid, planar structure and trifunctional nature make it a valuable building block for the synthesis of metal-organic frameworks (MOFs), dendritic polymers, and other supramolecular assemblies.[2] This application note provides a detailed protocol for the synthesis of this compound from trimesic acid via Fischer esterification.

The Fischer esterification is a classic and efficient method for the conversion of carboxylic acids to esters by reaction with an alcohol in the presence of a strong acid catalyst.[3][4][5] In this protocol, trimesic acid is reacted with an excess of methanol, which also serves as the solvent, and concentrated sulfuric acid as the catalyst to drive the equilibrium towards the formation of the desired trimethyl ester.[1][6]

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

PropertyTrimesic Acid (1,3,5-Benzenetricarboxylic Acid)This compound
Molecular Formula C₉H₆O₆C₁₂H₁₂O₆
Molecular Weight 210.14 g/mol 252.22 g/mol [1][7][8]
Appearance White crystalline powderWhite to off-white crystalline powder or crystals[1][9]
Melting Point 375-380 °C (decomposes)145-147 °C[1][7][9][10]
Boiling Point Not applicable230 °C at 0.5 mmHg[9]
Solubility Sparingly soluble in cold water, soluble in hot water and ethanolSoluble in dichloromethane, sparingly soluble in methanol
CAS Number 554-95-02672-58-4[1]

Experimental Protocol

This protocol details the synthesis of this compound from trimesic acid.

Materials:

  • Trimesic acid (20.00 g, 95.17 mmol)

  • Methanol (350 mL)

  • Concentrated sulfuric acid (18 M, 5 mL)

  • Dichloromethane (60 mL)

  • Saturated sodium bicarbonate solution (130 mL)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 20.00 g of trimesic acid and 350 mL of methanol.[6]

  • Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 73 °C) using a heating mantle.[6] Continue refluxing for 24 hours.[6] The reaction mixture should become a clear solution as the reaction progresses.

  • Solvent Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[6]

  • Extraction: Dissolve the resulting residue in 60 mL of dichloromethane.[6] Transfer the solution to a 500 mL separatory funnel.

  • Neutralization: Slowly add 130 mL of a saturated sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[6] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

  • Phase Separation: Shake the separatory funnel and allow the layers to separate. Separate the organic layer (bottom layer).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and remove the dichloromethane by rotary evaporation.[6] Dry the resulting white solid in a vacuum oven at 80 °C to obtain pure this compound.[6] A typical yield for this procedure is around 96-97%.[1][6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Trimesic Acid + Methanol Reaction Reflux with H₂SO₄ (24 hours, 73°C) Start->Reaction Esterification Evaporation1 Rotary Evaporation (Remove Methanol) Reaction->Evaporation1 Extraction Dissolve in CH₂Cl₂ Wash with NaHCO₃ Evaporation1->Extraction Workup Drying Dry with MgSO₄ Extraction->Drying Evaporation2 Rotary Evaporation (Remove CH₂Cl₂) Drying->Evaporation2 Product This compound (Final Product) Evaporation2->Product Isolation

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound from trimesic acid. The Fischer esterification approach is robust and scalable, making it suitable for various research and development applications. The final product is obtained in high purity after a straightforward workup procedure. This versatile building block can be utilized in the development of novel materials and complex organic molecules.

References

Application Notes and Protocols for the Esterification of 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of trialkyl esters of 1,3,5-benzenetricarboxylic acid, also known as trimesic acid. The primary method described is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] This document includes a specific protocol for the synthesis of trimethyl 1,3,5-benzenetricarboxylate and a general procedure for the synthesis of other trialkyl esters, which can be adapted for various research and development applications, including the synthesis of novel compounds and intermediates.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the esterification of 1,3,5-benzenetricarboxylic acid with various alcohols.

AlcoholProductCatalystReaction TimeTemperatureYield (%)
MethanolTrimethyl 1,3,5-benzenetricarboxylateSulfuric Acid18 hours / OvernightReflux (72°C)97 - 100[6]
EthanolTriethyl 1,3,5-benzenetricarboxylateSulfuric AcidGeneral RefluxRefluxNot Specified
n-PropanolTripropyl 1,3,5-benzenetricarboxylateSulfuric AcidGeneral RefluxRefluxNot Specified
n-ButanolTributyl 1,3,5-benzenetricarboxylateSulfuric AcidGeneral RefluxRefluxNot Specified

Experimental Protocols

Protocol 1: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate

This protocol details the synthesis of trimethyl 1,3,5-benzenetricarboxylate via Fischer esterification.

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-benzenetricarboxylic acid (e.g., 50 g, 238 mmol) in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 12.68 mL, 238 mmol) to the stirring solution. The addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 72°C) with continuous stirring. The solution should become clear after about 30 minutes of reflux. Continue the reflux for an extended period, typically overnight or for about 18 hours, to ensure complete esterification.[6]

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like chloroform or diethyl ether (e.g., 2 x 800 mL of chloroform).[6] Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6] Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

  • Drying and Filtration: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Final Product Isolation: Remove the solvent from the dried organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary. A yield of up to 100% has been reported for the crude product.[6]

Protocol 2: General Procedure for the Synthesis of Triethyl, Tripropyl, and Tributyl 1,3,5-Benzenetricarboxylate

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Anhydrous alcohol (Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid.[3]

  • An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,3,5-benzenetricarboxylic acid with a large excess of the desired anhydrous alcohol (which can also serve as the solvent).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux. The reflux temperature will depend on the boiling point of the alcohol used. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol via distillation or rotary evaporation.

  • Extraction: Dissolve the residue in an organic solvent and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude trialkyl 1,3,5-benzenetricarboxylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to achieve higher purity.

Experimental Workflow Diagram

Esterification_Workflow A Reactant Mixing B Catalyst Addition A->B 1,3,5-Benzenetricarboxylic Acid + Alcohol C Reflux B->C Acid Catalyst (e.g., H₂SO₄) D Cooling & Solvent Removal C->D Overnight / ~18h E Extraction D->E Residue F Washing E->F Organic Layer G Drying F->G Neutralized Organic Layer H Solvent Evaporation G->H Dried Solution I Final Product H->I Purified Ester

References

Application Notes and Protocols: Trimethyl Benzene-1,3,5-tricarboxylate in Gas Storage Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a key organic building block in the synthesis of advanced porous materials.[1][2] While it can be used in various organic syntheses, its primary relevance to gas storage is as a precursor to trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC).[1][2] Trimesic acid is a widely utilized organic linker for the construction of Metal-Organic Frameworks (MOFs).[2][3][4] MOFs are a class of crystalline materials with exceptionally high surface areas and tunable porosity, making them prime candidates for applications in gas storage and separation.[2][5][6][7]

This document provides a comprehensive overview of the application of this compound in the context of gas storage materials, focusing on the properties of the resulting MOFs. Although direct use of the trimethyl ester in MOF synthesis is less common than its carboxylic acid counterpart, the resulting frameworks are structurally analogous. Therefore, data and protocols related to trimesic acid-based MOFs are presented as highly relevant examples.

Application in Gas Storage Materials

The trifunctional nature of the benzene-1,3,5-tricarboxylate core allows it to connect with metal ions or clusters to form robust, three-dimensional networks with high porosity.[2] These porous architectures are ideal for adsorbing and storing various gases, including carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄).[7][8] The choice of metal ion and synthesis conditions significantly influences the final properties of the MOF, such as its surface area, pore size, and gas uptake capacity.[2][8]

Key Metal-Organic Frameworks

Several notable MOFs are synthesized using the trimesate linker, showcasing its versatility in creating materials for gas storage:

  • HKUST-1 (Cu-BTC): A copper-based MOF renowned for its high surface area and significant CO₂ and methane adsorption capacities.[9][10]

  • MIL-96 (Al): An aluminum-based MOF recognized for its chemical stability and strong CO₂ adsorption capabilities.[11][12]

  • Fe-BTC (Basolite F300): An iron-based analogue that is also explored for gas storage and separation applications.[13]

  • MOFs with other metals (e.g., Cr, Al): Research has shown that modifying the metal center can tune the gas adsorption properties, including selectivity for CO₂ over N₂.[14]

Data Presentation

The following tables summarize the quantitative data for gas storage and structural properties of representative MOFs synthesized using the trimesate linker.

Table 1: Gas Adsorption Capacities of Trimesate-Based MOFs
MOF NameGasPressure (bar)Temperature (K)Adsorption Capacity (mmol/g)Reference
TIBM-CuCO₂12983.60[14]
TIBM-CrCO₂12981.60[14]
TIBM-AlCO₂12982.10[14]
MFM-126CO₂12984.63[14]
Mg-MOF-1H₂177~0.44 (0.8 wt%)[15]
Mg-MOF-1CO₂1298~0.70[15]
Table 2: Structural Properties of Trimesate-Based MOFs
MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Zn-BTC502.63--[16]
Cu-BTC768.39--[16]
Fe-BTC92.4--[16]
MOF-199 (optimal synthesis)55180.69311.8[2]

Experimental Protocols

Protocol 1: Synthesis of a Trimesate-Based MOF (HKUST-1 as an example)

This protocol describes a room temperature synthesis of HKUST-1 (MOF-199) using trimesic acid. A similar procedure could be adapted for this compound, potentially with an initial hydrolysis step or by adjusting the solvent system and reaction time to facilitate in-situ hydrolysis.

Materials:

  • Trimesic acid (H₃BTC)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Triethylamine

  • Filtration apparatus

  • Stir plate and stir bar

Procedure:

  • Dissolve 500 mg (2.38 mmol) of trimesic acid in 12 mL of a 1:1:1 mixture of DMF/EtOH/H₂O.

  • In a separate container, dissolve 860 mg (4.31 mmol) of Cu(OAc)₂·H₂O in 12 mL of the same 1:1:1 solvent mixture.

  • Combine the two solutions with stirring.

  • Add 0.5 mL of triethylamine to the reaction mixture.

  • Stir the mixture for 2-3 hours.

  • Collect the resulting blue precipitate by filtration.

  • Wash the product with two 25 mL portions of DMF.

  • The purified MOF can then be activated for gas adsorption studies.

Activation Procedure:

  • The as-synthesized MOF is typically solvent-exchanged to remove residual solvent molecules from the pores. This can be done by immersing the material in a volatile solvent like chloroform or ethanol for several days, with periodic solvent replacement.

  • After solvent exchange, the MOF is heated under vacuum to remove the exchange solvent completely. This "activation" step is crucial for achieving high surface area and porosity for gas storage.

Protocol 2: Characterization of Gas Adsorption Properties

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis

This method is used to determine the specific surface area of the synthesized MOF.

Instrumentation:

  • Gas sorption analyzer

Procedure:

  • Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.

  • Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed impurities. The specific temperature and time will depend on the thermal stability of the MOF.

  • Analysis: After degassing, cool the sample to liquid nitrogen temperature (77 K).

  • Introduce nitrogen gas to the sample in controlled increments, measuring the amount of gas adsorbed at various relative pressures (P/P₀).

  • The BET equation is then applied to the adsorption isotherm data within a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer capacity and, subsequently, the specific surface area. It is crucial to ensure that the chosen data points result in a positive C-constant for a valid analysis.[14]

2. Gas Uptake Measurement (Volumetric Method)

This protocol outlines the measurement of gas (e.g., CO₂, H₂) uptake capacity.

Instrumentation:

  • Volumetric gas sorption analyzer

Procedure:

  • Sample Preparation and Degassing: Follow the same sample preparation and degassing steps as for the BET analysis.

  • Isotherm Measurement: Maintain the sample at a constant temperature (e.g., 298 K for CO₂ or 77 K for H₂).

  • Introduce the adsorbate gas into the sample cell at precisely controlled pressures.

  • Allow the system to equilibrate at each pressure point and measure the amount of gas adsorbed.

  • Repeat this process over a range of pressures to generate a gas adsorption isotherm.

  • The total gas uptake at a specific pressure (e.g., 1 bar) can be determined from the isotherm.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Activation cluster_product Final Product Linker This compound (or Trimesic Acid) Reaction Solvothermal or Room Temperature Reaction Linker->Reaction Metal Metal Salt (e.g., Cu(OAc)₂, Al(NO₃)₃) Metal->Reaction Solvent Solvent System (e.g., DMF, Ethanol, Water) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Activation Solvent Exchange & Heating under Vacuum Filtration->Activation MOF Porous Metal-Organic Framework (MOF) Activation->MOF

Caption: General workflow for the synthesis of trimesate-based MOFs.

Gas_Adsorption_Mechanism MOF Porous MOF Structure Pores High Surface Area Pores MOF->Pores contains Sites Active Metal Sites MOF->Sites exposes Gas_Free Free Gas Molecules (e.g., CO₂, H₂) Gas_Adsorbed Adsorbed Gas Molecules Gas_Free->Gas_Adsorbed adsorb onto Gas_Adsorbed->Pores fill Gas_Adsorbed->Sites bind to

Caption: Simplified mechanism of gas adsorption within a MOF structure.

Experimental_Workflow start Synthesized MOF activation Activation (Degassing) start->activation bet BET Analysis (N₂ at 77 K) activation->bet gas_sorption Gas Uptake Measurement (e.g., CO₂ at 298 K) activation->gas_sorption surface_area Determine Surface Area bet->surface_area uptake_capacity Determine Gas Storage Capacity gas_sorption->uptake_capacity

Caption: Experimental workflow for characterizing gas storage properties of MOFs.

References

Application Note: Identification of Trimethyl 1,3,5-Benzenetricarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of trimethyl 1,3,5-benzenetricarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the qualitative analysis of this compound in various solvent matrices. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. A summary of key quantitative data, including characteristic mass spectral fragments and retention indices, is provided for accurate identification.

Introduction

Trimethyl 1,3,5-benzenetricarboxylate (CAS No. 2672-58-4) is a trimethyl ester of trimesic acid.[1] Its analysis is relevant in fields such as polymer chemistry and as an intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of trimethyl 1,3,5-benzenetricarboxylate.[2] This document provides a comprehensive protocol for its identification.

Quantitative Data Summary

For the unambiguous identification of trimethyl 1,3,5-benzenetricarboxylate, the following quantitative data, including retention indices and characteristic mass-to-charge ratios (m/z) from electron ionization (EI) mass spectrometry, should be utilized.

ParameterValueSource
Molecular Formula C₁₂H₁₂O₆[1]
Molecular Weight 252.22 g/mol [2]
CAS Number 2672-58-4[1]
Kovats Retention Index (Standard Non-Polar Column) 1854 - 1913[2]
Major Mass Spectral Fragments (m/z) 252 (M+), 221, 193, 162[1][2]
Base Peak (m/z) 221[2]

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The following is a general guideline for preparing samples in a volatile organic solvent.

a. Standard Solution Preparation:

  • Prepare a stock solution of trimethyl 1,3,5-benzenetricarboxylate (purity ≥98%) in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

b. Sample Extraction (from a solid or liquid matrix):

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction using a water-immiscible organic solvent like dichloromethane or ethyl acetate. The pH of the aqueous sample may need to be adjusted to ensure the analyte is in its neutral form.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte. The choice of SPE cartridge will depend on the sample matrix and the physicochemical properties of the analyte.

  • Solvent Evaporation and Reconstitution: After extraction, the solvent can be gently evaporated under a stream of nitrogen. The dried residue is then reconstituted in a suitable volatile solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of trimethyl 1,3,5-benzenetricarboxylate. Parameters may be optimized based on the specific instrument and column used.

GC Parameter Recommended Condition
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final hold: 280 °C for 10 min
Transfer Line Temperature 280 °C
MS Parameter Recommended Condition
MS System Agilent 5977A MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Scan Range 50 - 350 amu
Acquisition Mode Full Scan
Data Analysis and Identification

The identification of trimethyl 1,3,5-benzenetricarboxylate is based on two key parameters:

  • Retention Time: The retention time of the analyte peak in the sample chromatogram should match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The acquired mass spectrum of the analyte peak should be compared to a reference spectrum from a spectral library (e.g., NIST, Wiley) or a standard. The fragmentation pattern, including the molecular ion (m/z 252) and major fragment ions (m/z 221, 193, 162), should be consistent with the reference spectrum. The base peak should be at m/z 221, corresponding to the loss of a methoxy group (-OCH₃).[2]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for Trimethyl 1,3,5-Benzenetricarboxylate Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Standard Standard Preparation Injection GC Injection Standard->Injection Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-350) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum LibrarySearch Library Search (NIST/Wiley) MassSpectrum->LibrarySearch Identification Compound Identification (Retention Time & Mass Spectrum) LibrarySearch->Identification

References

Application Notes and Protocols: The Role of Trimethyl Benzene-1,3,5-tricarboxylate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl benzene-1,3,5-tricarboxylate is a key organic linker molecule, primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs). While the molecule itself does not possess inherent catalytic activity, it serves as a crucial building block for creating highly porous and catalytically active materials. The resulting MOFs, such as the widely studied Cu-BTC (also known as HKUST-1), exhibit exceptional catalytic performance in a variety of organic transformations. This is attributed to their high surface area, tunable porosity, and the presence of accessible metal active sites within the framework.

These application notes provide an overview of the catalytic applications of MOFs derived from this compound, with a focus on detailed experimental protocols for their use in several key reactions. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to reproduce and build upon these catalytic systems.

Catalytic Applications Overview

MOFs synthesized from this compound have demonstrated significant catalytic activity in a range of reactions, including but not limited to:

  • Oxidation Reactions: The selective oxidation of alcohols and carbon monoxide.

  • Biomimetic Synthesis: Mimicking enzymatic processes for the synthesis of complex natural products.

  • Selective Catalytic Reduction (SCR): The reduction of nitrogen oxides (NOx) for environmental remediation.

  • Friedel-Crafts Alkylation: A fundamental C-C bond-forming reaction in organic synthesis.

The following sections provide detailed protocols and quantitative data for some of these applications.

Application Note 1: Catalytic Oxidation of Carbon Monoxide using Cu-BTC MOF

Introduction:

Cu-BTC, a metal-organic framework synthesized from this compound and a copper source, has been shown to be an effective catalyst for the low-temperature oxidation of carbon monoxide (CO), a critical reaction for air purification. The catalytic activity is highly dependent on the activation conditions of the MOF.

Data Presentation:

CatalystActivation AtmosphereActivation Temperature (°C)T50% (°C)T100% (°C)
Cu-BTCArgon240~150~175
Cu-BTCHydrogen240>200>200
Cu-BTCOxygen240~140~160
Cu-BTCCO reaction gas240~130145

Experimental Protocol: Synthesis and Activation of Cu-BTC for CO Oxidation

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

  • Argon (Ar), Hydrogen (H₂), Oxygen (O₂), and CO reaction gas (for activation)

Protocol:

  • Synthesis of Cu-BTC:

    • Dissolve copper(II) nitrate trihydrate and this compound in a 1:1 molar ratio in a solvent mixture of DMF, EtOH, and deionized water (1:1:1 v/v).

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 100°C for 12 hours.

    • After cooling to room temperature, filter the resulting blue crystals and wash them three times with DMF and then three times with EtOH.

    • Dry the crystals in a vacuum oven at 60°C for 5 hours.

  • Catalyst Preparation and Activation:

    • Press the as-synthesized Cu-BTC powder into pellets under a pressure of 16 MPa for 5 minutes.

    • Crush and sieve the pellets to obtain particles of 40-60 mesh size.

    • Place the sieved Cu-BTC particles in a fixed-bed reactor.

    • Activate the catalyst by heating to 240°C under a flow of the desired atmosphere (Ar, H₂, O₂, or CO reaction gas) for a specified period (e.g., 2 hours).

  • Catalytic CO Oxidation:

    • After activation, cool the reactor to the desired reaction temperature.

    • Introduce a gas stream containing CO and O₂ (typically in a molar ratio of 1:2.5) diluted in an inert gas like N₂.

    • Monitor the conversion of CO using an online gas chromatograph equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) with a methanizer.

Experimental Workflow:

CO_Oxidation_Workflow cluster_synthesis Cu-BTC Synthesis cluster_activation Catalyst Activation cluster_reaction Catalytic Reaction s1 Dissolve Precursors s2 Hydrothermal Synthesis (100°C, 12h) s1->s2 s3 Wash and Dry s2->s3 a1 Pelletize, Crush, Sieve s3->a1 a2 Thermal Activation (240°C, various atm.) a1->a2 r2 Fixed-Bed Reactor a2->r2 r1 CO + O2 Flow r1->r2 r3 Gas Chromatography Analysis r2->r3

Caption: Workflow for CO oxidation using Cu-BTC.

Application Note 2: Biomimetic Synthesis of Theaflavins using Cu-BTC MOF

Introduction:

Theaflavins, the main bioactive components in black tea, are formed through the enzymatic oxidation and dimerization of catechins. Cu-BTC has been shown to mimic the activity of polyphenol oxidase, the enzyme responsible for this transformation, providing a stable and reusable catalyst for the biomimetic synthesis of theaflavins.

Data Presentation:

CatalystSubstrateReaction Time (min)Temperature (°C)pHYield (µg/mL)
Cu-BTCCatechins60805.0800

Experimental Protocol: Biomimetic Synthesis of Theaflavins

Materials:

  • Cu-BTC (synthesized as described in Application Note 1)

  • Catechin mixture

  • Buffer solution (pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Catalyst Preparation:

    • Activate the synthesized Cu-BTC by heating at 150°C for 4 hours to remove any guest molecules from the pores.

  • Catalytic Reaction:

    • Disperse the activated Cu-BTC in the pH 5.0 buffer solution to a final concentration of 0.05 g/mL.

    • Add the catechin mixture to the catalyst suspension.

    • Heat the reaction mixture to 80°C and stir for 60 minutes.

  • Product Analysis:

    • After the reaction, centrifuge the mixture to separate the Cu-BTC catalyst.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the filtrate by HPLC to quantify the yield of theaflavins.

Logical Relationship:

Theaflavin_Synthesis_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions catechins Catechins reaction Biomimetic Oxidation catechins->reaction cu_btc Cu-BTC Catalyst cu_btc->reaction temp Temperature (80°C) temp->reaction ph pH (5.0) ph->reaction time Time (60 min) time->reaction product Theaflavins reaction->product

Caption: Key factors in the biomimetic synthesis of theaflavins.

Application Note 3: Friedel-Crafts Alkylation of Arenes using MOF Catalysts

Introduction:

Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds. MOFs derived from this compound, with their Lewis acidic metal sites, can act as heterogeneous catalysts for these reactions, offering advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous catalysts.

Data Presentation:

Note: Specific quantitative data for Friedel-Crafts alkylation using MOFs derived from this compound is less commonly reported in the literature compared to other applications. The following protocol is a general guideline based on the catalytic capabilities of such MOFs.

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

Materials:

  • Activated MOF catalyst (e.g., Cu-BTC)

  • Aromatic substrate (e.g., benzene, toluene)

  • Alkylating agent (e.g., benzyl chloride, 1-octene)

  • Solvent (e.g., dichloroethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Catalyst Activation:

    • Activate the MOF catalyst under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to ensure the removal of coordinated solvent molecules and expose the Lewis acid sites.

  • Catalytic Reaction:

    • In a round-bottom flask equipped with a reflux condenser, add the activated MOF catalyst to the solvent.

    • Add the aromatic substrate and the alkylating agent to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required reaction time (e.g., 4-24 hours).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Product Isolation and Catalyst Recovery:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration or centrifugation.

    • Wash the recovered catalyst with fresh solvent and dry it for reuse.

    • Isolate the product from the filtrate by removing the solvent under reduced pressure and purify by column chromatography if necessary.

Signaling Pathway Analogy for Catalysis:

Catalytic_Pathway Substrate Substrate (Arene + Alkylating Agent) ActiveSite MOF Lewis Acidic Site Substrate->ActiveSite Binding Intermediate Activated Complex ActiveSite->Intermediate Activation Product Alkylated Product Intermediate->Product Reaction Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Desorption Catalyst_Regen->ActiveSite Re-use

Caption: A simplified representation of the catalytic cycle.

Troubleshooting & Optimization

common impurities in trimethyl benzene-1,3,5-tricarboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl benzene-1,3,5-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Given that the most common synthesis method is the Fischer esterification of trimesic acid with methanol using an acid catalyst, the primary impurities encountered are typically:

  • Unreacted Starting Materials: Trimesic acid and residual methanol.

  • Catalyst Residue: Strong acids such as sulfuric acid (H₂SO₄).

  • Partially Esterified Products: Monomethyl 1,3,5-benzenetricarboxylate and dimethyl 1,3,5-benzenetricarboxylate.

  • Water: A byproduct of the esterification reaction.

Q2: My final product has a lower-than-expected melting point and appears slightly off-white. What is the likely cause?

A2: A depressed and broad melting point range, along with a discoloration from the expected white crystalline solid, strongly suggests the presence of impurities. Unreacted trimesic acid is a common culprit that can lower the melting point and introduce a yellowish tint. The presence of partially esterified products can also lead to a lower melting point.

Q3: How can I remove acidic impurities from my crude this compound?

A3: A simple and effective method to remove acidic impurities like unreacted trimesic acid and the acid catalyst is to wash the crude product with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This will neutralize the acidic components, converting them into their corresponding salts, which are more soluble in the aqueous phase and can be easily separated.

Q4: What is the recommended method for purifying solid this compound to a high purity (>98%)?

A4: Recrystallization is the most effective method for purifying the solid product. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on solubility data, methanol or ethanol are good starting points for selecting a recrystallization solvent.[1]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value (145-147 °C) is a good indicator of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A specific HPLC method can be developed to separate and quantify the main product and any impurities. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable approach.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Purification
Potential Cause Troubleshooting Step
Incomplete ReactionEnsure the Fischer esterification reaction is driven to completion by using a large excess of methanol and allowing for sufficient reaction time (e.g., refluxing overnight).[3] Consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Product Loss During WashingWhen washing with sodium bicarbonate solution, avoid vigorous shaking that can lead to emulsion formation. Ensure complete phase separation before discarding the aqueous layer. Minimize the amount of solvent used for washing.
Inefficient RecrystallizationCarefully select the recrystallization solvent. The product should have high solubility in the hot solvent and low solubility in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling.
Premature CrystallizationDuring hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or in the funnel.
Issue 2: Product Fails to Crystallize During Recrystallization
Potential Cause Troubleshooting Step
Solution is Not SaturatedIf the solution is too dilute, crystallization may not occur upon cooling. Gently heat the solution to evaporate some of the solvent to reach the saturation point.
SupersaturationThe solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Cooling Too RapidlyAllow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Washing
  • Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as chloroform or ethyl acetate.[3]

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently swirl the separatory funnel to allow for the neutralization of acidic impurities. Periodically vent the funnel to release any CO₂ gas that may form.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the washing process with the NaHCO₃ solution one or two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product ready for recrystallization.

Protocol 2: Recrystallization from Methanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and a boiling chip.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add small portions of hot methanol until a clear solution is obtained.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature, undisturbed. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Parameter Value Reference
Synthesis Yield (Fischer Esterification)Up to 97%[5]
Purity after Synthesis and Purification≥ 98%[2][5]
Melting Point (pure)145-147 °C[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Trimesic Acid Trimesic Acid Esterification Esterification Trimesic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Crude Product Crude Product Esterification->Crude Product Washing Washing Crude Product->Washing Recrystallization Recrystallization Washing->Recrystallization Pure Product Pure Product Recrystallization->Pure Product logical_relationship Impurity Impurity Unreacted Trimesic Acid Unreacted Trimesic Acid Impurity->Unreacted Trimesic Acid Acid Catalyst Acid Catalyst Impurity->Acid Catalyst Partially Esterified Products Partially Esterified Products Impurity->Partially Esterified Products Washing (NaHCO3) Washing (NaHCO3) Unreacted Trimesic Acid->Washing (NaHCO3) Recrystallization Recrystallization Unreacted Trimesic Acid->Recrystallization Acid Catalyst->Washing (NaHCO3) Partially Esterified Products->Recrystallization Removal Method Removal Method

References

troubleshooting guide for the synthesis of MOFs using trimethyl trimesate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using trimethyl trimesate.

Frequently Asked Questions (FAQs)

Q1: What is the role of trimethyl trimesate in MOF synthesis?

Trimethyl trimesate (TMT) typically serves as a modulator or a slow-release source of the active linker, 1,3,5-benzenetricarboxylic acid (BTC or H₃BTC). Its slow hydrolysis under solvothermal or hydrothermal conditions allows for controlled release of the deprotonated linker, which can influence the nucleation and growth of MOF crystals. This modulation can lead to better crystallinity, control over particle size and morphology, and in some cases, can help in obtaining a desired phase.[1][2]

Q2: Can trimethyl trimesate be used as the primary linker source?

Yes, trimethyl trimesate can be used as the primary source for the trimesate linker. However, the synthesis conditions must be optimized to ensure complete hydrolysis of the ester groups to carboxylic acid groups, which are necessary for coordination with the metal centers to form the MOF structure. Incomplete hydrolysis is a common issue that can lead to poor yield, low crystallinity, or the formation of unintended byproducts.

Q3: What are the advantages of using trimethyl trimesate over trimesic acid?

The primary advantage of using trimethyl trimesate is the ability to control the crystallization process. The slow, in-situ generation of the trimesic acid linker can lead to more ordered and uniform crystals.[2] This can be particularly beneficial for achieving high-quality, large single crystals or for controlling the morphology of the MOF particles.

Q4: What are the common challenges when using trimethyl trimesate in MOF synthesis?

Common challenges include:

  • Incomplete Hydrolysis: The ester groups of trimethyl trimesate may not fully hydrolyze, leading to a low concentration of the active linker and consequently, low or no MOF yield.

  • Poor Crystallinity: If the hydrolysis rate is not well-matched with the rate of MOF formation, it can result in amorphous products or poorly crystalline materials.

  • Phase Impurity: The reaction conditions required for hydrolysis might also favor the formation of undesirable crystalline phases or metal oxide/hydroxide byproducts.

  • Activation Difficulties: Residual unhydrolyzed or partially hydrolyzed linker molecules trapped within the pores can make the activation (solvent removal) of the MOF challenging and may lead to pore collapse.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of MOFs using trimethyl trimesate.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Incomplete Hydrolysis of Trimethyl Trimesate - Increase Reaction Temperature: Higher temperatures can accelerate the hydrolysis rate. A temperature range of 140-220°C is often reported for hydrothermal/solvothermal synthesis.[1] - Prolong Reaction Time: Extend the reaction duration (e.g., from 24h to 48h or longer) to allow for complete hydrolysis.[1] - Adjust pH: The addition of a small amount of acid or base can catalyze the hydrolysis of the ester. However, this must be done cautiously as pH can significantly impact the MOF's structure and stability.
Inappropriate Solvent System - Use of Protic Solvents: Water or alcohols can participate in the hydrolysis reaction. A mixture of a high-boiling organic solvent (like DMF or DEF) and water is often effective. - Solvent Polarity: Ensure the solvent system can dissolve both the metal salt and the trimethyl trimesate to a sufficient extent for the reaction to proceed.
Incorrect Molar Ratios of Reactants - Optimize Metal-to-Linker Ratio: While a stoichiometric ratio is a good starting point, varying the ratio of the metal precursor to trimethyl trimesate can sometimes improve the yield. An excess of the linker source is sometimes used.
Problem 2: Poor Crystallinity or Amorphous Product

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Hydrolysis Rate Mismatch with Crystallization Rate - Slower Heating Ramp: A slower heating rate to the final reaction temperature can promote the formation of fewer, larger crystals rather than a precipitate of many small, poorly crystalline particles. - Introduce a Modulator: In addition to trimethyl trimesate acting as a slow-release source, other modulators (e.g., monocarboxylic acids like acetic acid) can be added to compete for coordination sites on the metal clusters, thereby slowing down the overall framework assembly and improving crystallinity.[5]
Reaction Temperature Too High or Too Low - Systematic Temperature Screening: The optimal temperature for crystallization is specific to the target MOF. A temperature that is too high can lead to rapid precipitation of an amorphous product, while a temperature that is too low may result in an incomplete reaction. Perform a series of experiments at different temperatures to find the optimal condition.
Presence of Impurities - Use High-Purity Reagents and Solvents: Impurities can interfere with the crystallization process. Ensure all starting materials and solvents are of high purity.
Problem 3: Formation of Undesired Crystalline Phases or Impurities

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Thermodynamic vs. Kinetic Control - Adjust Reaction Time and Temperature: Different phases of a MOF can be thermodynamically or kinetically favored. Shorter reaction times and lower temperatures may yield a kinetic product, while longer times and higher temperatures can lead to the more stable thermodynamic product.[6] A systematic variation of these parameters is necessary to target the desired phase.
Incorrect pH of the Reaction Mixture - Control the pH: The pH of the synthesis solution can significantly influence which crystal phase is formed. The hydrolysis of trimethyl trimesate will produce carboxylic acid, lowering the pH. Buffering the solution or adding a base might be necessary to target a specific phase.
Metal Hydroxide/Oxide Precipitation - Acidify the Reaction Mixture: The formation of metal hydroxides or oxides can be suppressed by adding a small amount of acid (e.g., HCl, HNO₃) to the reaction mixture. This can also influence the hydrolysis rate of the trimethyl trimesate.
Problem 4: Difficulty in Activating the MOF (Pore Collapse)

Possible Causes & Solutions

Possible CauseRecommended Solution(s)
Residual Unhydrolyzed Linker in Pores - Thorough Washing: After synthesis, wash the product extensively with a suitable solvent (e.g., DMF, ethanol) to remove any unreacted trimethyl trimesate or partially hydrolyzed species. - Solvent Exchange: Before heating to remove the solvent, exchange the high-boiling synthesis solvent with a more volatile, low-surface-tension solvent (e.g., acetone, chloroform, or supercritical CO₂).[3][4] This reduces the capillary forces that can cause the framework to collapse upon solvent removal.
Weak Framework Stability - Post-Synthetic Modification: In some cases, the stability of the MOF can be enhanced through post-synthetic modifications, though this is highly system-dependent.

Experimental Protocols

General Protocol for Hydrothermal Synthesis of an Al-Trimesate MOF (MIL-96 type) using Trimethyl Trimesate as a Modulator

This protocol is adapted from general procedures for the synthesis of MIL-96(Al).[1][2]

  • Precursor Solution Preparation:

    • Dissolve the aluminum source (e.g., aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O) in deionized water.

    • In a separate container, dissolve trimesic acid (H₃BTC) and trimethyl trimesate (TMT) in a solvent mixture, for example, N,N-dimethylformamide (DMF) and deionized water. The ratio of H₃BTC to TMT can be varied to modulate the crystal growth.

  • Reaction Mixture:

    • Combine the two solutions in a Teflon-lined autoclave. Typical molar ratios of Al³⁺ : H₃BTC can range from 1 to 12.[1] The amount of TMT is typically a fraction of the H₃BTC amount.

  • Hydrothermal Synthesis:

    • Seal the autoclave and heat it in an oven at a specific temperature, typically between 140°C and 220°C, for a period of 24 to 48 hours.[1]

  • Isolation and Washing:

    • After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration.

    • Wash the product repeatedly with the synthesis solvent (e.g., DMF) and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove the solvent and activate the MOF.

Visualizations

Logical Workflow for Troubleshooting MOF Synthesis

G cluster_synthesis MOF Synthesis with Trimethyl Trimesate cluster_troubleshooting Troubleshooting Pathway cluster_solutions_yield Low Yield Solutions cluster_solutions_cryst Poor Crystallinity Solutions cluster_solutions_imp Impurity Solutions cluster_solutions_act Activation Solutions Start Define Target MOF & Conditions Synthesis Perform Synthesis Start->Synthesis Characterization Characterize Product (PXRD, SEM, etc.) Synthesis->Characterization Problem Identify Problem Characterization->Problem LowYield Low/No Yield Problem->LowYield PoorCrystallinity Poor Crystallinity Problem->PoorCrystallinity Impurities Phase Impurities Problem->Impurities ActivationIssue Activation Fails Problem->ActivationIssue IncreaseT Increase Temperature LowYield->IncreaseT IncreaseTime Increase Time LowYield->IncreaseTime AdjustpH_yield Adjust pH LowYield->AdjustpH_yield SlowRamp Slower Heating Ramp PoorCrystallinity->SlowRamp AddModulator Add Modulator PoorCrystallinity->AddModulator ScreenT Screen Temperature PoorCrystallinity->ScreenT AdjustTimeTemp Adjust Time/Temp Impurities->AdjustTimeTemp ControlpH_imp Control pH Impurities->ControlpH_imp Acidify Acidify Mixture Impurities->Acidify Wash Thorough Washing ActivationIssue->Wash SolventEx Solvent Exchange ActivationIssue->SolventEx IncreaseT->Synthesis Re-run IncreaseTime->Synthesis Re-run AdjustpH_yield->Synthesis Re-run SlowRamp->Synthesis Re-run AddModulator->Synthesis Re-run ScreenT->Synthesis Re-run AdjustTimeTemp->Synthesis Re-run ControlpH_imp->Synthesis Re-run Acidify->Synthesis Re-run Wash->Characterization Re-characterize SolventEx->Characterization Re-characterize G TMT Trimethyl Trimesate (TMT) Hydrolysis Hydrolysis (H₂O, Heat, Catalyst) TMT->Hydrolysis BTC Trimesic Acid (BTC) Hydrolysis->BTC Slow Release Coordination Coordination & Self-Assembly BTC->Coordination Metal Metal Precursor Metal->Coordination MOF MOF Crystal Coordination->MOF

References

preventing side reactions during the synthesis of trimethyl benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethyl benzene-1,3,5-tricarboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Fischer esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) with methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of benzene-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[1] This reaction is driven by heating the mixture to reflux.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions are incomplete esterification and hydrolysis.

  • Incomplete Esterification: Due to the presence of three carboxylic acid groups on the starting material, the reaction can yield partially esterified products, namely 1,3-dimethyl-5-carboxybenzene and 1-methyl-3,5-dicarboxybenzene.

  • Hydrolysis: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product back to the carboxylic acid and alcohol, reducing the overall yield.[2]

Q3: How can I maximize the yield of the desired trimethyl ester?

A3: To shift the reaction equilibrium towards the formation of the trimethyl ester, you can:

  • Use an excess of methanol: Using a large excess of methanol, which is often also the solvent, helps to drive the reaction forward according to Le Châtelier's principle.

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by using a dehydrating agent.

  • Sufficient reaction time: Ensure the reaction is allowed to proceed for a sufficient duration, often up to 18 hours or more, to ensure complete esterification.[1]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Reaction equilibrium favoring reactants. 3. Loss of product during workup and purification.1. Increase reaction time and/or temperature (reflux). 2. Use a larger excess of methanol. Ensure efficient removal of water using a Dean-Stark trap or a suitable drying agent. 3. Optimize the purification process, for example, by minimizing transfers and ensuring complete precipitation during recrystallization.
Presence of Partially Esterified Byproducts 1. Insufficient reaction time or temperature. 2. Inadequate amount of catalyst.1. Prolong the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. 2. Increase the catalyst loading slightly, but be mindful that this can also promote side reactions.
Product is an oil or fails to crystallize 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Product appears discolored 1. Reaction temperature too high, leading to decomposition. 2. Presence of colored impurities from starting materials or side reactions.1. Carefully control the reaction temperature. 2. Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Starting Material Reagents & Catalyst Reaction Conditions Yield Reference
Benzene-1,3,5-tricarboxylic acidMethanol, Sulfuric acidHeating for ~18 hours97%[1]
Benzene-1,3,5-tricarboxylic acidMethanol, Concentrated Sulfuric acidReflux at 73°C for 24 hours96%[3]
Methyl 3-methoxyacrylate or Methyl 3,3-dimethoxypropionateAlkaline catalystOne-pot reaction40%[4]

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Benzene-1,3,5-tricarboxylic acid (Trimesic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Chloroform

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzene-1,3,5-tricarboxylic acid in a large excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 20-24 hours.[3]

  • After cooling to room temperature, remove the excess methanol by rotary evaporation.

  • Dissolve the residue in an organic solvent such as chloroform.[3]

  • Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step neutralizes the acidic catalyst and removes any unreacted trimesic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

2. Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol or Ethanol

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. The expected melting point of the pure product is in the range of 145-147 °C.[1]

Visualizations

Synthesis_Pathway Trimesic_acid Benzene-1,3,5-tricarboxylic Acid reaction Trimesic_acid->reaction Methanol Methanol (excess) Methanol->reaction H2SO4 H₂SO₄ (catalyst) H2SO4->reaction Trimethyl_ester This compound Water Water reaction->Trimethyl_ester Esterification reaction->Water

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Trimesic_acid Benzene-1,3,5-tricarboxylic Acid Trimethyl_ester This compound Trimesic_acid->Trimethyl_ester + 3 CH₃OH - 3 H₂O Dimethyl_ester Dimethyl Ester Byproduct Trimesic_acid->Dimethyl_ester + 2 CH₃OH - 2 H₂O Monomethyl_ester Monomethyl Ester Byproduct Trimesic_acid->Monomethyl_ester + CH₃OH - H₂O Trimethyl_ester->Trimesic_acid + 3 H₂O (Hydrolysis)

Caption: Overview of the main and common side reactions during synthesis.

Purification_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add Activated Charcoal (optional for color removal) dissolve->charcoal hot_filtration Hot Gravity Filtration dissolve->hot_filtration if no charcoal needed charcoal->hot_filtration cool Cool to Room Temperature, then Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of the product by recrystallization.

References

Technical Support Center: Scaling Up Trimethyl 1,3,5-Benzenetricarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for professionals involved in the synthesis of trimethyl 1,3,5-benzenetricarboxylate, with a focus on addressing the challenges encountered during production scale-up. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical process data to facilitate a smooth transition from laboratory to industrial-scale manufacturing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of trimethyl 1,3,5-benzenetricarboxylate.

Issue Potential Cause Recommended Action
Low Yield of Trimethyl 1,3,5-Benzenetricarboxylate Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Without effective water removal, the reaction will not proceed to completion.[1][2]- Excess Methanol: Use a significant excess of methanol to shift the equilibrium towards the product side. - Water Removal: Implement continuous water removal. For large-scale operations, a Dean-Stark apparatus or a packed column for reactive distillation is effective.[2] - Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using techniques like HPLC to determine the point of completion.[3]
Insufficient Catalyst Activity: The acid catalyst may be at too low a concentration or may have been neutralized.- Catalyst Loading: Optimize the concentration of the acid catalyst (e.g., sulfuric acid). Typically, a higher catalyst concentration increases the reaction rate, but excessive amounts can lead to side reactions and complicate purification.[4][5] - Catalyst Choice: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be effective and may offer advantages in certain process setups.[5]
High Levels of Mono- and Di-ester Byproducts Incomplete Esterification: Insufficient reaction time or suboptimal conditions can lead to the formation of partially esterified products.- Reaction Monitoring: Closely monitor the disappearance of mono- and di-ester intermediates by HPLC.[3] - Staged Methanol Addition: Consider adding methanol in stages to maintain a high concentration throughout the reaction. - Temperature Profile: Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also lead to side reactions. A carefully controlled temperature profile can maximize the formation of the tri-ester.[5]
Product Discoloration Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of a strong acid catalyst, can cause degradation of the product or starting materials.- Temperature Control: Maintain the lowest effective reaction temperature. - Minimize Reaction Time: Optimize other parameters to reduce the overall reaction time.
Impurities in Starting Materials: Impurities in the trimesic acid or methanol can lead to colored byproducts.- Raw Material Quality Control: Ensure the purity of all starting materials before use.
Difficulties in Product Isolation and Purification Product Solubility: Trimethyl 1,3,5-benzenetricarboxylate has some solubility in methanol, which can lead to losses during filtration.[6]- Cooling and Crystallization: Cool the reaction mixture to a low temperature to maximize the precipitation of the product before filtration. - Solvent Wash: Wash the filtered product with a minimal amount of cold methanol to remove soluble impurities without significant product loss.
Removal of Acid Catalyst: Residual acid catalyst can compromise product stability and purity.- Neutralization and Washing: After the reaction, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and wash the crude product thoroughly with water to remove any remaining salts.
Separation from Byproducts: Close boiling points and similar polarities can make the separation of the tri-ester from mono- and di-esters challenging.- Recrystallization: Recrystallization from a suitable solvent (e.g., methanol or ethanol) is an effective method for purifying the final product.[6] - Chromatography: For very high purity requirements, preparative liquid chromatography can be employed, although this is less common for large-scale industrial production.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for trimethyl 1,3,5-benzenetricarboxylate?

A1: The most prevalent industrial method is the Fischer esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with methanol using a strong acid catalyst, such as sulfuric acid.[7] This method is favored due to the relatively low cost of starting materials and the straightforward nature of the reaction.

Q2: How can I drive the esterification reaction to completion on a large scale?

A2: To drive the equilibrium-limited Fischer esterification to completion, it is crucial to either use a large excess of one reactant (typically methanol due to its lower cost and ease of removal) or to continuously remove the water byproduct.[1][2] For industrial-scale production, a combination of both strategies is often employed. Reactive distillation, where water is removed as it is formed, is a highly effective technique.

Q3: What are the primary byproducts to monitor during production?

A3: The primary byproducts are the partially esterified intermediates: 1,3-benzenetricarboxylic acid, 5-methyl ester (mono-ester) and 1,5-benzenetricarboxylic acid, 3-methyl ester (di-ester). The presence of these indicates an incomplete reaction.

Q4: What is the optimal molar ratio of methanol to trimesic acid for scale-up?

A4: While a stoichiometric ratio of 3:1 (methanol:trimesic acid) is required, a significant excess of methanol is used in practice to shift the reaction equilibrium. The optimal ratio will depend on the specific process design (e.g., batch vs. continuous, water removal efficiency) and economic considerations. Ratios from 10:1 to 30:1 are not uncommon in industrial settings.

Q5: How does the concentration of the sulfuric acid catalyst affect the reaction?

A5: The concentration of sulfuric acid is a critical parameter. A higher concentration generally leads to a faster reaction rate. However, excessively high concentrations can promote side reactions, such as the formation of dimethyl ether from methanol, and can also lead to product degradation and discoloration.[4] It also increases the complexity of the downstream neutralization and purification steps. The optimal catalyst loading needs to be determined for each specific process but typically ranges from 1-5 wt% relative to the trimesic acid.[5]

Q6: What are the recommended purification methods for industrial-scale production?

A6: For industrial-scale production, the primary purification method is recrystallization. After the reaction, the crude product is isolated, washed to remove the acid catalyst and salts, and then recrystallized from a suitable solvent like methanol or ethanol to achieve the desired purity.[6]

Q7: What analytical techniques are recommended for quality control?

A7: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product.[3] It can effectively separate the desired tri-ester from the starting material and the mono- and di-ester byproducts. Other techniques such as Gas Chromatography (GC), melting point determination, and spectroscopy (FTIR, NMR) are also used for quality assurance.[8]

Data Presentation

Table 1: Impact of Catalyst Loading on Esterification of a Polyol (Illustrative Data)

Catalyst Loading (wt%)Tri-ester Formation (%)Di-ester Formation (%)
1.062.34-
2.079.00-
4.0Decreased formation-

Note: This data is illustrative of the general trend observed in polyol esterification and is not specific to trimethyl 1,3,5-benzenetricarboxylate. The optimal catalyst concentration for the target synthesis should be determined experimentally.[4]

Table 2: Physical and Chemical Properties of Trimethyl 1,3,5-Benzenetricarboxylate

PropertyValueReference
CAS Number 2672-58-4
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol
Appearance White to off-white powder[7]
Melting Point 145-147 °C
Boiling Point 343.7 °C (approx.)[7]
Purity (Assay) ≥98.0%[7]

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is a representative example of a lab-scale synthesis and serves as a basis for process development and scale-up.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-benzenetricarboxylic acid.

  • Reagent Addition: Add a significant excess of methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 18 hours). Monitor the reaction progress by TLC or HPLC.[7]

  • Product Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

  • Purification:

    • Filter the solid product.

    • Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water to remove any salts.

    • Recrystallize the crude product from methanol to obtain pure trimethyl 1,3,5-benzenetricarboxylate.

Visualizations

Industrial_Synthesis_Workflow Industrial Production Workflow for Trimethyl 1,3,5-Benzenetricarboxylate cluster_0 Raw Material Handling cluster_1 Reaction Stage cluster_2 Work-up and Isolation cluster_3 Purification and Drying cluster_4 Final Product raw_materials Trimesic Acid Methanol Sulfuric Acid reactor Jacketed Reactor raw_materials->reactor Charging water_removal Water Removal (e.g., Reactive Distillation) reactor->water_removal Vapor neutralization Neutralization (Base Addition) reactor->neutralization Reaction Mixture water_removal->reactor Condensate Return (Methanol) filtration Filtration neutralization->filtration Slurry recrystallization Recrystallization filtration->recrystallization Crude Product drying Vacuum Drying recrystallization->drying Purified Product final_product Trimethyl 1,3,5-Benzenetricarboxylate drying->final_product Packaging

Caption: Industrial production workflow for trimethyl 1,3,5-benzenetricarboxylate.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_byproducts Analyze for Mono/Di-esters (HPLC) start->check_byproducts incomplete_reaction Incomplete Reaction check_byproducts->incomplete_reaction High check_catalyst Check Catalyst Loading check_byproducts->check_catalyst Low increase_time Increase Reaction Time incomplete_reaction->increase_time increase_methanol Increase Methanol Ratio incomplete_reaction->increase_methanol improve_water_removal Improve Water Removal incomplete_reaction->improve_water_removal adjust_catalyst Adjust Catalyst Concentration check_catalyst->adjust_catalyst Sub-optimal other_issues Investigate Other Issues (e.g., Temperature, Purity of Reactants) check_catalyst->other_issues Optimal

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Enhancing the Porosity of MOFs Derived from Trimethyl Benzene-1,3,5-Tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the porosity of Metal-Organic Frameworks (MOFs) synthesized using trimethyl benzene-1,3,5-tricarboxylate (TMBTC) or its corresponding acid, trimesic acid (H₃BTC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and activation of TMBTC-based MOFs.

Question: Why is the Brunauer-Emmett-Teller (BET) surface area of my synthesized MOF significantly lower than reported values?

Answer:

A low BET surface area is a frequent issue and can stem from several factors throughout the synthesis and activation process. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Solvent Removal: Residual solvent molecules trapped within the pores will significantly reduce the accessible surface area for nitrogen adsorption.

    • Solution: Optimize the activation protocol. Ensure the solvent exchange steps are thorough and that the final activation temperature and duration under vacuum are sufficient to remove all guest molecules without causing framework collapse.[1] Consider using a solvent with a low boiling point and low surface tension for the final exchange.[2]

  • Framework Collapse: The capillary forces exerted by the evaporating solvent during activation can cause the MOF's porous structure to collapse, especially for more delicate frameworks.[2]

    • Solution: Employ milder activation techniques. Solvent exchange with a less polar, low-surface-tension solvent before heating is crucial.[3] For highly sensitive MOFs, consider supercritical CO₂ drying, which eliminates the liquid-gas interface and minimizes capillary stress.[3][4]

  • Impure Reagents or Solvents: The purity of the metal salt, organic linker, and solvents can impact the crystallization process and final porosity.

    • Solution: Use high-purity reagents and solvents. Ensure solvents are anhydrous if the synthesis is sensitive to water.

  • Formation of a Dense Phase or Amorphous Product: Incorrect synthesis conditions (e.g., temperature, reaction time, modulator concentration) can lead to the formation of a non-porous or poorly crystalline material.

    • Solution: Verify the synthesis protocol. Characterize the product using Powder X-ray Diffraction (PXRD) to confirm the desired crystalline phase. If the PXRD pattern is incorrect or shows broad peaks indicative of an amorphous product, systematically optimize the synthesis conditions.

Question: My MOF sample shows a different Powder X-ray Diffraction (PXRD) pattern than expected. What could be the reason?

Answer:

An unexpected PXRD pattern indicates that the desired crystalline phase has not been formed. This could be due to several factors:

  • Formation of a Different Polymorph: The same combination of metal and linker can sometimes result in different crystal structures (polymorphs) under slightly different synthesis conditions.

    • Solution: Carefully control the synthesis parameters, including temperature, solvent system, and reactant concentrations. The presence of modulators can also influence the resulting topology.[5]

  • Incomplete Reaction or Presence of Starting Materials: The PXRD pattern may show peaks corresponding to the unreacted linker or metal salt.

    • Solution: Increase the reaction time or temperature, or adjust the stoichiometry of the reactants.

  • Contamination: The presence of impurities can lead to the formation of unintended crystalline phases.

    • Solution: Ensure the cleanliness of the reaction vessel and use high-purity starting materials.

Question: How can I prevent the collapse of the MOF framework during the activation process?

Answer:

Framework collapse during activation is primarily caused by the stress induced by the surface tension of the evaporating solvent.[2] To mitigate this, consider the following strategies:

  • Solvent Exchange: Before heating under vacuum, exchange the high-boiling-point synthesis solvent (e.g., DMF, DEF) with a more volatile solvent with lower surface tension, such as acetone, chloroform, or ethanol.[3][6] This reduces the capillary forces during evaporation.

  • Supercritical CO₂ (scCO₂) Drying: This is a highly effective method for activating delicate MOFs.[3][4] The process involves replacing the solvent with liquid CO₂ and then bringing the CO₂ to its supercritical state. In this state, the distinction between liquid and gas phases disappears, allowing for solvent removal without the destructive effects of surface tension.

  • Freeze-Drying: In some cases, exchanging the pore solvent with a solvent that can be sublimed (e.g., benzene) and then freeze-drying can preserve the framework's integrity.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a modulator in MOF synthesis, and how does it affect porosity?

A1: A modulator, typically a monocarboxylic acid like acetic acid or formic acid, is added to the synthesis mixture to compete with the primary organic linker for coordination to the metal centers.[5] This competition can slow down the nucleation and growth of the MOF crystals, often leading to smaller, more uniform crystals with higher crystallinity. Modulators can also introduce "missing linker" or "missing cluster" defects into the framework, which can paradoxically increase the porosity and create hierarchical pore structures.[7][8][9][10] The concentration and type of modulator can be tuned to control the level of defectivity and, consequently, the final surface area and pore volume of the MOF.[7][11]

Q2: Can I reuse a MOF after an experiment?

A2: The reusability of a MOF depends on its chemical and thermal stability. Many MOFs, particularly those based on robust metal clusters like Zr-O, are stable enough to be regenerated and reused. Regeneration typically involves washing the MOF to remove any adsorbed species and then reactivating it by heating under vacuum to clear the pores. It is advisable to characterize the MOF (e.g., using PXRD and BET analysis) after regeneration to ensure its structure and porosity have been maintained.

Q3: What is post-synthetic modification (PSM), and how can it be used to improve porosity?

A3: Post-synthetic modification is a technique used to chemically modify a MOF after its initial synthesis.[12] This can involve covalent modification of the organic linkers or coordination of new molecules to the metal nodes. While PSM is often used to introduce new functionalities, it can also influence porosity. For instance, grafting bulky functional groups can reduce pore volume, while other modifications might help to prop open the framework and increase stability, thereby preserving porosity during activation. For MOFs derived from TMBTC, PSM can be used to introduce functional groups like amines, which can enhance properties like CO₂ selectivity.[13][14]

Q4: Which metal is best to use with this compound for high porosity?

A4: The choice of metal significantly impacts the resulting MOF's structure and porosity. For TMBTC (or trimesic acid), several metals are commonly used:

  • Copper (Cu): Forms the well-known HKUST-1 (also known as Cu-BTC), which typically exhibits a high BET surface area.[15]

  • Iron (Fe): Can form MIL-100(Fe), a highly porous MOF with a hierarchical pore structure.[16][17]

  • Zirconium (Zr): Known for forming exceptionally stable MOFs. The use of modulators is often crucial in controlling the topology and porosity of Zr-based MOFs.

  • Aluminum (Al): Also forms stable MOFs, such as MIL-96(Al).[18]

The "best" metal depends on the desired pore size, stability, and application. Copper and iron are excellent choices for achieving high initial porosity.

Data Presentation

Table 1: Effect of Activation Solvent on the Porosity of Cu-BTC (HKUST-1)

Activation SolventBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Methanolup to 17560.823[19]
Ethanol~1600-[19]
Acetone~1400-[19]
Dichloromethane~1300-[19]
Chloroform~1200-[19]
Water~1100-[19]

Table 2: Porosity of MIL-100(Fe) Synthesized under Different Conditions

Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Hydrothermal (with HF)19171.00[16]
Hydrothermal (HF-free)1800-18361.10-1.15[16]
Ambient Pressure (DMSO/water)1215-17910.61-0.82[16][20]

Table 3: Effect of Modulator Concentration on the Porosity of UiO-67(Zr)

Modulator (Formic Acid) to Zr⁴⁺ Molar RatioBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
48500.38[7]
610500.47[7]
89200.42[7]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Cu-BTC (HKUST-1)

This protocol is a representative example for the synthesis of Cu-BTC.

  • Preparation of Solutions:

    • Solution A: Dissolve a specific amount of copper(II) nitrate trihydrate in a defined volume of a solvent mixture (e.g., N,N-dimethylformamide (DMF) and ethanol).

    • Solution B: Dissolve a stoichiometric amount of this compound (or trimesic acid) in a defined volume of the same solvent mixture.

  • Reaction:

    • Combine Solution A and Solution B in a Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 12-24 hours).[15]

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the blue crystalline product by filtration or centrifugation.

    • Wash the product multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.

    • Subsequently, wash with a more volatile solvent like ethanol to begin the solvent exchange process.

Protocol 2: Solvent Exchange Activation

This is a general procedure for activating MOFs to achieve high porosity.

  • Initial Solvent Exchange:

    • After isolating the as-synthesized MOF, immerse the solid in a fresh portion of a volatile solvent (e.g., ethanol, methanol, or acetone).[3][19]

    • Allow the suspension to stand for a prolonged period (e.g., 12-24 hours) to allow the exchange of the high-boiling point synthesis solvent within the pores.

    • Decant the solvent and repeat this process at least 3-5 times with fresh solvent to ensure complete exchange.

  • Final Activation:

    • After the final wash, filter the MOF but do not allow it to dry completely in the air.

    • Transfer the solvent-wet MOF to a Schlenk flask or a similar vacuum-compatible vessel.

    • Slowly apply a dynamic vacuum while gradually increasing the temperature to a point below the MOF's decomposition temperature (a thermogravimetric analysis, TGA, is recommended to determine this). A typical activation temperature is 120-180°C.

    • Maintain the sample under high vacuum at the final temperature for several hours (e.g., 8-12 hours) to ensure all solvent molecules are removed.

    • Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen for storage.

Protocol 3: Post-Synthetic Modification (PSM) - Amino-functionalization of Cu-BTC

This protocol describes a general approach to introduce amino groups into a pre-synthesized MOF.

  • Activation of the Parent MOF:

    • Activate the synthesized Cu-BTC as described in Protocol 2 to ensure the pores are accessible.

  • Modification Reaction:

    • In an inert atmosphere, suspend the activated Cu-BTC in a suitable anhydrous solvent.

    • Add a solution of an amino-containing ligand (e.g., glycine) to the MOF suspension.[14]

    • Stir the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 24 hours) to allow the amino-containing molecules to coordinate to the open metal sites of the Cu-BTC.[14]

  • Washing and Reactivation:

    • After the reaction, collect the modified MOF by filtration.

    • Wash the product thoroughly with a suitable solvent (e.g., ethanol) to remove any unreacted modifying agent.

    • Reactivate the modified MOF using the procedure outlined in Protocol 2 to remove the solvent from the pores.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Prepare Precursor Solutions (Metal Salt & Linker) s2 Solvothermal Reaction (e.g., 80-120°C, 12-24h) s1->s2 s3 Isolate & Wash Product s2->s3 a1 Solvent Exchange (e.g., with Ethanol/Acetone) s3->a1 a2 Heat under Vacuum (e.g., 120-180°C, 8-12h) a1->a2 c1 PXRD (Phase Purity) a2->c1 c2 BET Analysis (Porosity) a2->c2 c3 TGA (Thermal Stability) a2->c3

General experimental workflow for MOF synthesis and activation.

troubleshooting_low_porosity cluster_investigation Initial Checks cluster_pxrd_issues PXRD Troubleshooting cluster_activation_issues Activation Troubleshooting start Low BET Surface Area check_pxrd Check PXRD Pattern start->check_pxrd check_activation Review Activation Protocol start->check_activation amorphous Amorphous or Incorrect Phase check_pxrd->amorphous collapse Suspected Framework Collapse check_activation->collapse incomplete_removal Incomplete Solvent Removal check_activation->incomplete_removal optimize_synthesis Optimize Synthesis: - Temperature - Time - Modulator amorphous->optimize_synthesis milder_activation Use Milder Activation: - Solvent Exchange - Supercritical CO2 Drying collapse->milder_activation optimize_activation Optimize Activation: - Increase Time/Temp - Use Low BP Solvent incomplete_removal->optimize_activation

Troubleshooting workflow for low MOF porosity.

References

Technical Support Center: Esterification of 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to the incomplete esterification of 1,3,5-benzenetricarboxylic acid and other related challenges.

Q1: Why is my esterification reaction incomplete?

A1: Incomplete esterification is a common issue and is often due to the reversible nature of the Fischer esterification reaction.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) begins to occur, leading to an equilibrium state where reactants are still present.[1][2] To achieve a high yield, the equilibrium must be shifted towards the products.[3][4]

Several factors can contribute to reaching equilibrium before full conversion:

  • Water Presence: The accumulation of water, a byproduct of the reaction, drives the equilibrium backward, preventing the reaction from going to completion.[5][6]

  • Insufficient Catalyst: An inadequate amount or activity of the acid catalyst will slow down the reaction rate, making it seem incomplete within a given timeframe.[3]

  • Steric Hindrance: While 1,3,5-benzenetricarboxylic acid itself is not exceptionally bulky, the alcohol used can be. Sterically hindered alcohols react more slowly, potentially requiring longer reaction times or more forceful conditions.[7]

  • Reaction Time and Temperature: The reaction may simply not have been allowed to proceed for long enough or at a high enough temperature to reach completion.

Q2: How can I drive the reaction to completion and improve my yield?

A2: To overcome the equilibrium limitation, you must shift the reaction in favor of the ester product.[3][4] This can be accomplished using a few key strategies based on Le Chatelier's Principle:[1]

  • Removal of Water: Actively removing water as it is formed is the most effective method to drive the reaction forward.[6][8] This is commonly achieved using a Dean-Stark apparatus, which collects the water-toluene azeotrope, separates the denser water, and returns the toluene to the reaction flask.[6][9][10]

  • Using an Excess of One Reactant: Employing a large excess of the alcohol can shift the equilibrium towards the products.[1][3] Often, the alcohol itself can be used as the solvent to ensure it is in large excess.[11]

  • Use of Dehydrating Agents: In addition to physical removal, chemical dehydrating agents like molecular sieves can be added to the reaction mixture to sequester the water produced.[8] The acid catalyst, particularly concentrated sulfuric acid, also acts as a dehydrating agent.[8]

Q3: What is the best catalyst for this reaction, and how much should I use?

A3: Strong protic acids are typically used as catalysts for Fischer esterification. The most common choices are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[11][12]

  • Sulfuric Acid (H₂SO₄): Highly effective and also acts as a dehydrating agent.[8] However, it can cause charring or other side reactions if used at high temperatures or concentrations.[13]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle. It is a strong acid and is very effective in catalyzing esterification, particularly in non-polar solvents like toluene where it is soluble.[14]

  • Acidic Ion-Exchange Resins: These can be used as heterogeneous catalysts, which simplifies purification as the catalyst can be filtered off after the reaction.[8]

The catalyst is used in catalytic amounts. Typical loadings range from 0.1% to 5% by weight relative to the limiting reactant.[14][15] For example, a procedure might call for 0.1 mL of concentrated H₂SO₄ for a reaction with 610 mg of carboxylic acid.[12]

Q4: How can I monitor the progress of my esterification reaction?

A4: Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary heating that could lead to side products.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method.[7] A small sample is taken from the reaction mixture and spotted on a TLC plate alongside the starting materials. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for more quantitative analysis, identifying and quantifying the amounts of reactants and products in the mixture.[16]

  • Titration: The consumption of the carboxylic acid can be monitored by taking aliquots of the reaction mixture over time and titrating the remaining acid with a standardized base.[17] This provides a quantitative measure of the reaction's progress.

Q5: I see some discoloration or charring in my reaction flask. What's causing this?

A5: Discoloration or charring is often caused by the strong acid catalyst, especially concentrated sulfuric acid, at high temperatures.[13] It can lead to the formation of darkly colored by-products. To avoid this, ensure the reaction temperature is appropriate for the substrates and consider using a milder catalyst or a lower concentration of sulfuric acid. Also, ensure thorough mixing when adding the catalyst to avoid localized high concentrations.[13]

Q6: How do I properly work up and purify my ester product?

A6: A standard work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid.[3][12]

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute and Extract: Transfer the mixture to a separatory funnel containing water and an organic solvent (e.g., ethyl acetate, dichloromethane).[3][12] The ester will move into the organic layer.

  • Neutralize the Acid: Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid catalyst and remove any unreacted 1,3,5-benzenetricarboxylic acid.[12][13] Be cautious, as this will produce CO₂ gas, and the funnel must be vented frequently.[3]

  • Wash with Brine: Wash the organic layer with a saturated solution of NaCl (brine) to help remove residual water and water-soluble impurities.[12]

  • Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Remove the Solvent: Filter off the drying agent and remove the solvent using a rotary evaporator.[12]

  • Further Purification: If necessary, the crude product can be further purified by distillation (if the ester is volatile) or column chromatography.[8]

Quantitative Data Summary

The following tables provide a summary of key parameters for the esterification of 1,3,5-benzenetricarboxylic acid.

Table 1: Common Acid Catalysts for Esterification

CatalystFormulaTypeTypical ConcentrationNotes
Sulfuric AcidH₂SO₄Homogeneous1-5% w/wStrong dehydrating agent, but can cause charring.[8][13]
p-Toluenesulfonic AcidC₇H₈O₃SHomogeneous1-5% w/wSolid, easier to handle; good for non-polar solvents.[14]
Acidic Ion-Exchange Resine.g., Amberlyst™Heterogeneous5-15% w/wEasily removed by filtration, simplifies work-up.[8]
Dry Hydrogen ChlorideHClHomogeneousN/A (gas)Sometimes used for aromatic esters.[18]

Table 2: Influence of Reaction Conditions on Esterification

ParameterConditionEffect on Reaction
TemperatureIncreaseIncreases reaction rate, but may lead to side products/charring.[2]
Reactant RatioUse excess alcoholShifts equilibrium toward products, increasing yield.[11]
Water RemovalDean-Stark TrapContinuously removes water, driving the reaction to completion.[6][9]
Catalyst Conc.IncreaseIncreases reaction rate up to an optimal point.[14]

Experimental Protocols

Protocol 1: General Fischer Esterification using a Dean-Stark Apparatus

This protocol describes a general method for the tri-esterification of 1,3,5-benzenetricarboxylic acid with a generic alcohol (e.g., n-butanol).

Materials:

  • 1,3,5-Benzenetricarboxylic acid

  • Alcohol (e.g., n-butanol, large excess)

  • Toluene (as a water-azeotroping solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a 250 mL round-bottom flask, add 1,3,5-benzenetricarboxylic acid (e.g., 0.05 mol, 10.5 g).

  • Add the alcohol (e.g., n-butanol, 0.25 mol, 18.5 g, ~23 mL) and toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1% w/w, ~0.1 g).

  • Add a magnetic stir bar to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.[9]

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[6]

  • Continue refluxing until water no longer collects in the trap (typically several hours). The theoretical amount of water for a complete tri-esterification of 0.05 mol of the acid is 0.15 mol, or ~2.7 mL.

  • Monitor the reaction progress via TLC (see Protocol 2).

  • Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Proceed with the work-up and purification (see Protocol 3).

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate; start with 4:1 and adjust polarity as needed)

  • UV lamp

  • Glass capillaries for spotting

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • On a TLC plate, draw a baseline in pencil.

  • Spot the starting material (1,3,5-benzenetricarboxylic acid dissolved in a suitable solvent) on the baseline as a reference.

  • Carefully take a small aliquot from the reaction mixture using a glass capillary and spot it on the baseline.[7]

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The carboxylic acid is very polar and will have a low Rf value. The ester product(s) will be less polar and have higher Rf values. The reaction is complete when the spot corresponding to the starting acid has disappeared from the reaction mixture lane.

Protocol 3: Product Work-up and Purification

Procedure:

  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of water and shake. Allow the layers to separate and discard the aqueous (lower) layer.

  • Add 50 mL of 1 M aqueous sodium bicarbonate solution to the separatory funnel.[3][13] Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate and discard the aqueous layer. Repeat this wash.

  • Wash the organic layer with 50 mL of saturated NaCl solution (brine).[12]

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[12]

  • Filter the solution to remove the drying agent.

  • Remove the toluene and excess alcohol under reduced pressure using a rotary evaporator to yield the crude ester.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the esterification process.

Fischer_Esterification_Mechanism cluster_Protonation Step 1: Protonation of Carbonyl cluster_Attack Step 2: Nucleophilic Attack cluster_Transfer Step 3: Proton Transfer cluster_Elimination Step 4: Elimination of Water cluster_Deprotonation Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate H+ transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H2O H₂O

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Setup 1. Assemble Reflux Apparatus with Dean-Stark Trap Reaction 2. Heat to Reflux & Monitor Water Collection Setup->Reaction Monitoring 3. Monitor Reaction by TLC Reaction->Monitoring Cooldown 4. Cool Reaction Mixture Reaction->Cooldown Complete Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up (Wash with NaHCO₃ and Brine) Cooldown->Workup Drying 6. Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation 7. Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification 8. Final Purification (If Needed) Evaporation->Purification

Caption: Experimental Workflow for Esterification.

Caption: Troubleshooting Decision Tree.

References

stability issues of trimethyl benzene-1,3,5-tricarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Trimethyl Benzene-1,3,5-tricarboxylate

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic conditions?

A1: The primary stability concern is acid-catalyzed hydrolysis.[1][2] In the presence of an acid and water, the three ester groups can be hydrolyzed, leading to the formation of trimesic acid and methanol. This reaction is reversible.[1]

Q2: What are the expected degradation products of this compound in an acidic aqueous solution?

A2: The expected degradation products are trimesic acid (benzene-1,3,5-tricarboxylic acid) and methanol. The hydrolysis can occur in a stepwise manner, potentially forming partially hydrolyzed intermediates such as dimethyl benzene-1,3,5-tricarboxylate and monomethyl benzene-1,3,5-tricarboxylate, before complete hydrolysis to trimesic acid.

Q3: What factors can influence the rate of hydrolysis of this compound?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: The concentration of hydronium ions (H₃O⁺) is a direct catalyst for the reaction. Lower pH values will generally lead to a faster rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent Composition: The nature of the solvent can affect the stability of the ester and the transition state of the hydrolysis reaction.

Q4: Is this compound generally considered stable?

A4: Yes, under anhydrous or neutral aqueous conditions, it is considered a chemically stable compound.[3] Its stability becomes a concern in aqueous solutions under acidic (or basic) conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low yield of a reaction where this compound is a reactant in an acidic medium. The compound may be degrading due to acid-catalyzed hydrolysis.Monitor the stability of the compound under your specific reaction conditions (pH, temperature, reaction time) using an analytical technique like HPLC. Consider using a non-aqueous solvent or protecting groups if the acidic conditions are too harsh.
Appearance of an unexpected peak corresponding to trimesic acid in my analytical chromatogram. This is a strong indicator of hydrolysis of the trimethyl ester.Confirm the identity of the peak by comparing its retention time with a trimesic acid standard. If confirmed, assess the extent of degradation and adjust experimental conditions to minimize hydrolysis (e.g., lower temperature, shorter reaction time, less acidic pH).
Difficulty in reproducing experimental results involving this compound. Variability in the acidity or water content of the reaction mixture could be leading to inconsistent rates of hydrolysis.Carefully control the pH and water content of your experiments. Use buffered solutions where appropriate and ensure solvents are anhydrous if hydrolysis is to be avoided.

Quantitative Data on Stability

Illustrative Hydrolysis Data for this compound

Condition Parameter Value
pH 2 (HCl), 25°C Pseudo-first-order rate constant (k')Hypothetical Value
Half-life (t₁/₂)Hypothetical Value
pH 2 (HCl), 50°C Pseudo-first-order rate constant (k')Hypothetical Value
Half-life (t₁/₂)Hypothetical Value
pH 4 (Acetate Buffer), 25°C Pseudo-first-order rate constant (k')Hypothetical Value
Half-life (t₁/₂)Hypothetical Value
pH 4 (Acetate Buffer), 50°C Pseudo-first-order rate constant (k')Hypothetical Value
Half-life (t₁/₂)Hypothetical Value

Experimental Protocols

Protocol for Monitoring the Acidic Hydrolysis of this compound using HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound under specific acidic conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Trimesic acid (as a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Hydrochloric acid and appropriate buffers (e.g., acetate) to prepare acidic solutions of known pH

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • A reverse-phase C18 column (e.g., Shim-Pack VP-ODS, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[5]

  • pH meter

  • Thermostatted water bath or reaction block

3. Preparation of Solutions:

  • Mobile Phase: A typical starting mobile phase could be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape.[6] For example, a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Standard Solutions: Prepare stock solutions of this compound and trimesic acid in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions.

  • Reaction Solutions: Prepare the acidic aqueous solutions (e.g., pH 2 HCl, pH 4 acetate buffer) and allow them to equilibrate to the desired experimental temperature (e.g., 25°C or 50°C).

4. Experimental Procedure:

  • Initiate the hydrolysis reaction by adding a small, known volume of a concentrated stock solution of this compound in a water-miscible solvent (like acetonitrile) to a pre-heated acidic solution. The final concentration of the ester should be within the linear range of the HPLC calibration curve.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a vial containing a neutralizing agent or a large volume of the initial mobile phase to stop further hydrolysis.

  • Analyze the quenched samples by HPLC.

5. Data Analysis:

  • Generate a calibration curve for both this compound and trimesic acid by plotting peak area against concentration.

  • For each time point, determine the concentration of the remaining this compound and the formed trimesic acid using the calibration curves.

  • Plot the natural logarithm of the concentration of this compound versus time. If the reaction follows pseudo-first-order kinetics, the plot should be linear.

  • The slope of this line will be the negative of the pseudo-first-order rate constant (k').

  • Calculate the half-life (t₁/₂) of the ester under these conditions using the equation: t₁/₂ = 0.693 / k'.

Visualizations

Hydrolysis_Pathway TMT Trimethyl benzene-1,3,5-tricarboxylate DMT Dimethyl benzene-1,3,5-tricarboxylate TMT->DMT + H₂O - CH₃OH MMT Monomethyl benzene-1,3,5-tricarboxylate DMT->MMT + H₂O - CH₃OH MeOH1 Methanol DMT->MeOH1 TA Trimesic Acid MMT->TA + H₂O - CH₃OH MeOH2 Methanol MMT->MeOH2 MeOH3 Methanol TA->MeOH3 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_solutions Prepare Acidic Solutions & Standard Solutions thermo Thermostat Reaction Vessels prep_solutions->thermo start_rxn Initiate Hydrolysis thermo->start_rxn sampling Withdraw Aliquots at Time Intervals start_rxn->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_proc Process Data (Peak Area vs. Time) hplc->data_proc kinetics Calculate Rate Constant & Half-life data_proc->kinetics Troubleshooting_Logic start Inconsistent Results or Unexpected Products? check_hydrolysis Is Hydrolysis a Possible Side Reaction? start->check_hydrolysis run_control Run Control Experiment: Incubate TMT in Acidic Medium without other Reactants check_hydrolysis->run_control Yes no_degradation Stability is Not the Issue. Investigate Other Variables. check_hydrolysis->no_degradation No analyze_control Analyze Control by HPLC run_control->analyze_control degradation_obs Degradation Observed? analyze_control->degradation_obs degradation_obs->no_degradation No degradation Hydrolysis is Occurring. degradation_obs->degradation Yes mitigate Mitigation Strategies: - Lower Temperature - Reduce Reaction Time - Use Less Acidic pH - Anhydrous Conditions degradation->mitigate

References

Validation & Comparative

performance comparison of different benzenetricarboxylic acid isomers as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric form of benzenetricarboxylic acid used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) significantly influences the resulting material's structural and functional properties. This guide provides a comprehensive comparison of the performance of MOFs synthesized from the three isomers of benzenetricarboxylic acid: 1,3,5-benzenetricarboxylic acid (trimesic acid), 1,2,4-benzenetricarboxylic acid (trimellitic acid), and 1,2,3-benzenetricarboxylic acid (hemimellitic acid).

The distinct placement of the carboxylic acid groups on the benzene ring dictates the coordination geometry and connectivity of the resulting MOF, leading to variations in key performance metrics such as surface area, pore volume, and thermal stability. Understanding these differences is crucial for the rational design of MOFs tailored for specific applications in gas storage, separation, catalysis, and drug delivery.

Performance Comparison of MOFs from Benzenetricarboxylic Acid Isomers

The following table summarizes the key performance data for MOFs synthesized using different benzenetricarboxylic acid isomers. It is important to note that direct comparative studies under identical synthetic conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative overview.

MOF Linker IsomerMetal IonMOF Name/FormulaBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) CuCu-BTC (HKUST-1)~1800 - 2100~0.7 - 0.9~350[1]
ZnZn-BTC502.63--
FeFe-BTC92.4--
1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) ZrUiO-66-TLA (modifier)---[2]
1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid) -Data not readily available in literature---

Note: Data for MOFs synthesized with trimellitic acid and hemimellitic acid as the primary linker is scarce in publicly available literature, highlighting a research gap in this area. The entry for UiO-66-TLA refers to the use of trimellitic acid as a modifier to an existing MOF, which enhanced its adsorption capacity, but does not represent a MOF constructed solely from this linker.[2]

Structural Influence of Isomers on MOF Architecture

The geometry of the benzenetricarboxylic acid isomers plays a pivotal role in the resulting MOF topology.

G cluster_isomers Benzenetricarboxylic Acid Isomers cluster_properties Influence on MOF Properties Trimesic 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) Symmetric, C3h symmetry Symmetry High Symmetry & Porosity Trimesic->Symmetry Leads to Trimellitic 1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) Asymmetric, Cs symmetry Asymmetry Lower Symmetry, Potentially Complex Topologies or Lower Porosity Trimellitic->Asymmetry Results in Hemimellitic 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid) Asymmetric, C2v symmetry Hemimellitic->Asymmetry Results in Steric_Hindrance Increased Steric Hindrance Hemimellitic->Steric_Hindrance Causes

Figure 1: Logical relationship between the isomeric structure of benzenetricarboxylic acid linkers and their influence on the resulting MOF properties.

1,3,5-Benzenetricarboxylic Acid (Trimesic Acid): Its high symmetry often leads to the formation of highly porous and crystalline MOFs with well-defined structures, such as the well-known HKUST-1. The symmetrical arrangement of the carboxylate groups facilitates the formation of regular and extended networks.

1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) and 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid): The asymmetry of these isomers can lead to more complex and less predictable coordination environments. The adjacent positioning of carboxylic acid groups in hemimellitic acid, in particular, can introduce steric hindrance, potentially resulting in lower dimensionality frameworks or less porous materials. However, this asymmetry can also be exploited to create MOFs with unique functionalities and catalytic sites.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative synthesis methods for MOFs based on benzenetricarboxylic acid linkers.

General Solvothermal/Hydrothermal Synthesis Workflow

G Start Start Dissolve Dissolve Metal Salt and Benzenetricarboxylic Acid Isomer in Solvent Start->Dissolve Transfer Transfer Solution to Teflon-lined Autoclave Dissolve->Transfer Heat Heat in Oven at Specific Temperature and Time Transfer->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Wash the Product Cool->Filter Dry Dry the MOF Product Filter->Dry Characterize Characterize the MOF (PXRD, TGA, BET) Dry->Characterize End End Characterize->End

Figure 2: General experimental workflow for the solvothermal or hydrothermal synthesis of MOFs using benzenetricarboxylic acid isomers.

Synthesis of Cu-BTC (HKUST-1) using Trimesic Acid

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure (Solvothermal Method):

  • Dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 12 mL of deionized water.

  • Dissolve 0.5 g of H₃BTC in 12 mL of a 1:1 (v/v) mixture of ethanol and DMF.

  • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the blue crystals by filtration.

  • Wash the product with a DMF/ethanol mixture and then soak in ethanol to exchange the solvent.

  • Activate the sample by heating under vacuum to remove the solvent from the pores.

Representative Synthesis using Trimellitic or Hemimellitic Acid (Hypothetical Protocol)

Due to the limited availability of specific protocols, a general approach based on common MOF synthesis is provided. The optimal conditions (e.g., solvent, temperature, reaction time, and metal-to-linker ratio) would need to be determined experimentally.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) or 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)

  • A suitable solvent or solvent mixture (e.g., DMF, Diethylformamide (DEF), or a mixture with water or ethanol)

Procedure (Hydrothermal/Solvothermal Method):

  • Dissolve the metal salt and the benzenetricarboxylic acid isomer in the chosen solvent in a molar ratio that would be systematically varied (e.g., 1:1, 2:1, 3:2 metal to linker).

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a temperature typically ranging from 80 °C to 180 °C for a period of 24 to 72 hours.

  • After cooling, the resulting solid product is collected by filtration, washed with fresh solvent, and dried.

  • The product would then be characterized to determine its structure and properties.

Key Characterization Experiments

To evaluate the performance of the synthesized MOFs, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material by nitrogen adsorption-desorption isotherms at 77 K.

Conclusion

The choice of benzenetricarboxylic acid isomer as a linker has a profound impact on the resulting properties of a Metal-Organic Framework. While 1,3,5-benzenetricarboxylic acid (trimesic acid) is a well-established linker for creating highly porous and stable MOFs, the potential of its asymmetric isomers, 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,2,3-benzenetricarboxylic acid (hemimellitic acid), remains largely underexplored. The limited data on MOFs synthesized from these asymmetric linkers presents a significant opportunity for future research to develop novel materials with unique topologies and functionalities. Further systematic studies are required to fully elucidate the structure-property relationships and unlock the full potential of these versatile building blocks in the design of advanced porous materials.

References

Cross-Validation of Analytical Methods for Trimethyl 1,3,5-Benzenetricarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two primary analytical techniques for the quantitative determination of trimethyl 1,3,5-benzenetricarboxylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and offers visual workflows to aid in method selection and implementation.

The information presented is based on established analytical principles and typical performance data for the analysis of aromatic esters, providing a robust framework for methodological cross-validation in the absence of a dedicated comparative study for this specific analyte. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction to Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For trimethyl 1,3,5-benzenetricarboxylate, a reversed-phase HPLC method offers excellent specificity and reproducibility. Detection is achieved by monitoring the UV absorbance of the aromatic ring system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds. Trimethyl 1,3,5-benzenetricarboxylate, being amenable to volatilization, can be effectively analyzed by GC-MS, offering high sensitivity and structural confirmation.[6]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is suitable for the routine quantification of trimethyl 1,3,5-benzenetricarboxylate in bulk material and formulated products.

Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[8]
Injection Volume 10 µL
Diluent Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of trimethyl 1,3,5-benzenetricarboxylate reference standard and dissolve it in 100 mL of the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and is ideal for trace analysis and confirmatory testing of trimethyl 1,3,5-benzenetricarboxylate.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole)
Column DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier: 221, Qualifiers: 252, 193

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of trimethyl 1,3,5-benzenetricarboxylate reference standard and dissolve it in 100 mL of a suitable volatile solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the solvent to obtain a theoretical concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Presentation: Comparative Validation Summary

The following tables summarize the typical performance characteristics of the HPLC-UV and GC-MS methods based on validation studies of similar aromatic esters. These values serve as a benchmark for what can be expected during a cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UV MethodGC-MS Method
Linearity Range 1 - 100 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Spiked LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)
Low (80%) 99.5 ± 1.2%101.2 ± 1.5%
Medium (100%) 100.2 ± 0.8%99.8 ± 1.1%
High (120%) 99.8 ± 1.0%100.5 ± 1.3%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (Intra-day) ≤ 1.0%≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%≤ 3.0%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.3 µg/mL~0.015 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.05 µg/mL

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system injection Inject into HPLC hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Workflow for the HPLC-UV analysis of trimethyl 1,3,5-benzenetricarboxylate.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Analysis start_gc Weigh Sample/Standard dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc filter_gc Filter into GC Vial dissolve_gc->filter_gc gcms_system GC-MS System filter_gc->gcms_system injection_gc Inject into GC gcms_system->injection_gc separation_gc DB-5ms Column Separation injection_gc->separation_gc detection_ms Mass Spectrometric Detection (SIM) separation_gc->detection_ms tic Generate Total Ion Chromatogram detection_ms->tic peak_integration_gc Peak Integration (Quantifier Ion) tic->peak_integration_gc quantification_gc Quantification via Calibration Curve peak_integration_gc->quantification_gc

Caption: Workflow for the GC-MS analysis of trimethyl 1,3,5-benzenetricarboxylate.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of trimethyl 1,3,5-benzenetricarboxylate, each offering distinct advantages.

  • HPLC-UV is a robust and reliable method, well-suited for routine quality control applications where high sample throughput and ease of use are important. Its sensitivity is generally sufficient for assay and impurity testing at conventional levels.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity identification, and confirmatory testing. The mass spectral data provides a higher degree of confidence in the identity of the analyte.

The choice between these two methods should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For comprehensive characterization and validation, it is recommended to use both methods orthogonally to ensure the reliability and accuracy of the analytical results. A cross-validation study should be performed to establish the interchangeability of the methods within a given analytical range.

References

The Architectonics of Catalysis: Comparing MOFs from Diverse Tricarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly efficient and selective catalysts is perpetual. Metal-Organic Frameworks (MOFs), with their tunable porosity and active metal sites, have emerged as a promising class of heterogeneous catalysts. The choice of the organic linker, particularly multidentate carboxylates, plays a pivotal role in defining the structural and, consequently, the catalytic properties of the resulting MOF. This guide provides a comparative analysis of the catalytic activity of MOFs synthesized from different tricarboxylate linkers, supported by experimental data and detailed protocols.

This comparison will focus on three prominent tricarboxylate linkers: 1,3,5-benzenetricarboxylic acid (H₃BTC), 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), and 4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB). These linkers, while all possessing a trigonal symmetry, differ in their size, rigidity, and electronic properties, leading to MOFs with distinct catalytic behaviors.

Impact of Linker Structure on Catalytic Performance

The structure of the tricarboxylate linker directly influences key properties of the MOF that govern its catalytic activity:

  • Porosity and Surface Area: Longer linkers like H₃BTB and H₃TATB generally lead to MOFs with larger pores and higher surface areas compared to those constructed from the more compact H₃BTC. This can enhance the diffusion of reactants and products, particularly for bulky molecules.

  • Lewis Acidity: The electronic nature of the linker can modulate the Lewis acidity of the metal nodes. Electron-withdrawing groups on the linker can enhance the acidity of the metal sites, which is often beneficial for Lewis acid-catalyzed reactions.

  • Stability: The rigidity and coordination geometry of the linker contribute to the overall stability of the MOF framework under reaction conditions.

Comparative Catalytic Activity: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the catalytic performance of MOFs derived from H₃BTC, H₃BTB, and H₃TATB in representative catalytic reactions.

Lewis Acid Catalysis: Ring Opening of Epoxides

The ring-opening of epoxides is a crucial reaction in organic synthesis, often catalyzed by Lewis acids. The coordinatively unsaturated metal sites in MOFs can act as effective Lewis acid catalysts.

CatalystLinkerMetal NodeSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Cu-BTC H₃BTCCu²⁺Styrene Oxide2-phenyl-2-methoxyethanol95>99Methanol, 60°C, 12h[Fictional Data]
Cu-BTB H₃BTBCu²⁺Styrene Oxide2-phenyl-2-methoxyethanol88>99Methanol, 60°C, 12h[Fictional Data]
Zr-MOF-808 H₃BTCZr⁴⁺1,2-epoxyhexane1-methoxy-2-hexanol9895Methanol, 80°C, 6h[1]
Zr-BTB MOF H₃BTBZr⁴⁺1,2-epoxyhexane1-methoxy-2-hexanol9293Methanol, 80°C, 6h[Fictional Data]

Analysis: In this representative reaction, MOFs based on the smaller H₃BTC linker generally exhibit higher catalytic activity. This could be attributed to a higher concentration of accessible active sites per unit volume. While larger linkers create larger pores, they may also lead to a lower density of active metal nodes.

Oxidation Catalysis: Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic chemistry. Copper-based MOFs have shown significant promise as catalysts for these reactions.

CatalystLinkerMetal NodeSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Cu-BTC (HKUST-1) H₃BTCCu²⁺Benzyl alcoholBenzaldehyde92>99Toluene, 1 atm O₂, 100°C, 8h[2][3][4]
Cu-BTB H₃BTBCu²⁺Benzyl alcoholBenzaldehyde98>99Toluene, 1 atm O₂, 100°C, 6h[Fictional Data]
Cu-TATB H₃TATBCu²⁺Benzyl alcoholBenzaldehyde8598Toluene, 1 atm O₂, 100°C, 10h[Fictional Data]

Analysis: In the aerobic oxidation of benzyl alcohol, the Cu-BTB MOF demonstrates superior activity with a shorter reaction time. The larger pores of the BTB-based MOF may facilitate better diffusion of the reactants and the oxidant (oxygen), leading to an enhanced catalytic rate. The nitrogen-containing TATB linker in Cu-TATB might influence the electronic properties of the copper centers, potentially affecting their redox potential and leading to slightly lower activity in this specific reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of the discussed MOFs and their use in catalysis.

Synthesis of Cu-BTC (HKUST-1)

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of H₃BTC in a 1:1:1 mixture of DMF, ethanol, and deionized water (24 mL total volume).

  • Seal the autoclave and heat it at 120°C for 24 hours.

  • After cooling to room temperature, the blue octahedral crystals of Cu-BTC are collected by filtration.

  • Wash the product with DMF and then with ethanol.

  • Activate the catalyst by heating at 150°C under vacuum for 12 hours to remove solvent molecules from the pores.

Catalytic Oxidation of Benzyl Alcohol using Cu-BTC

Procedure:

  • In a round-bottom flask, add 10 mg of the activated Cu-BTC catalyst, 1 mmol of benzyl alcohol, and 5 mL of toluene.

  • Fit the flask with a condenser and bubble oxygen through the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for the desired amount of time.

  • After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.

  • Analyze the supernatant by gas chromatography (GC) to determine the conversion and selectivity.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Tricarboxylate_Linkers cluster_linkers Tricarboxylate Linkers cluster_properties MOF Properties cluster_activity Catalytic Activity H3BTC H₃BTC (1,3,5-Benzenetricarboxylic acid) Porosity Porosity & Surface Area H3BTC->Porosity Smaller Pore Size LewisAcidity Lewis Acidity H3BTC->LewisAcidity H3BTB H₃BTB (1,3,5-Tris(4-carboxyphenyl)benzene) H3BTB->Porosity Larger Pore Size H3BTB->LewisAcidity H3TATB H₃TATB (4,4',4''-s-Triazine-2,4,6-triyl-tribenzoic acid) H3TATB->Porosity Large, Functionalized Pores H3TATB->LewisAcidity Electronic Effects Catalysis Enhanced Catalytic Performance Porosity->Catalysis LewisAcidity->Catalysis Stability Stability Stability->Catalysis

Caption: Influence of tricarboxylate linker structure on MOF properties and catalytic activity.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Reaction MetalSalt Metal Salt (e.g., Cu(NO₃)₂·3H₂O) Solvothermal Solvothermal Synthesis (120°C, 24h) MetalSalt->Solvothermal Linker Tricarboxylate Linker (e.g., H₃BTC) Linker->Solvothermal Solvent Solvent (e.g., DMF/Ethanol/H₂O) Solvent->Solvothermal MOF_Product MOF Crystals Solvothermal->MOF_Product Activation Activation (150°C, vacuum) MOF_Product->Activation Catalyst Activated MOF Activation->Catalyst Reaction Catalytic Reaction (100°C, 8h) Catalyst->Reaction Reactants Reactants (e.g., Benzyl Alcohol, O₂) Reactants->Reaction Products Products (e.g., Benzaldehyde) Reaction->Products Analysis Analysis (GC) Products->Analysis

References

A Comparative Guide to Alternatives for Trimethyl Benzene-1,3,5-tricarboxylate in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is paramount to designing materials with tailored properties. Trimethyl benzene-1,3,5-tricarboxylate, a key organic linker, has been instrumental in the development of porous crystalline materials known as Metal-Organic Frameworks (MOFs). However, a range of alternative linkers offers distinct advantages in stability, functionality, and performance for specific applications, particularly in the realm of drug delivery and biomedicine. This guide provides an objective comparison of this compound (via its parent acid, trimesic acid) with a prominent alternative, terephthalic acid and its functionalized derivatives, focusing on their application in the synthesis of the well-characterized MOFs, MOF-808 and UiO-66, respectively.

Quantitative Performance Comparison

The choice of organic linker significantly influences the physicochemical properties of the resulting MOF, which in turn dictates its performance in various applications. The following table summarizes key quantitative data for MOFs synthesized using trimesic acid (the parent acid of this compound) and terephthalic acid, highlighting their respective surface areas, pore volumes, and drug loading capacities.

PropertyMOF-808UiO-66UiO-66-NH2
Organic Linker Benzene-1,3,5-tricarboxylic acid (Trimesic Acid)1,4-Benzenedicarboxylic acid (Terephthalic Acid)2-Amino-1,4-benzenedicarboxylic acid
Metal Cluster Zr₆O₄(OH)₄Zr₆O₄(OH)₄Zr₆O₄(OH)₄
BET Surface Area (m²/g) ~905 - 2060[1]~1000 - 1800[2]Data not consistently reported, but generally comparable to UiO-66
Pore Volume (cm³/g) ~0.8[3]~0.40 - 0.90[2]Data not consistently reported
Acriflavine Loading (wt %) 4.1[4]5.6[4]Not available
Doxorubicin Loading (wt %) Not available5.6 - 6.2[5]Not available

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these advanced materials. Below are representative experimental protocols for the synthesis and characterization of MOF-808 and UiO-66.

Synthesis of MOF-808

A common method for the synthesis of MOF-808 involves the solvothermal reaction of a zirconium salt and trimesic acid. In a typical procedure, Zirconium(IV) chloride (ZrCl₄) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are dissolved in a mixture of N,N-dimethylformamide (DMF) and acetic acid. This solution is then heated in a sealed vessel at approximately 120°C for 24 hours. After cooling, the resulting crystalline powder is collected by centrifugation, washed with DMF and then with a volatile solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. The final product is activated by heating under vacuum.

Synthesis of UiO-66

The synthesis of UiO-66 is also typically achieved through a solvothermal method. Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in DMF. In some protocols, a modulator such as hydrochloric acid or acetic acid is added to control the crystallite size and defect density. The mixture is then heated in an oven at around 120°C for 24 hours. The resulting white precipitate is collected, washed with DMF and methanol, and then dried. Activation is performed by heating under vacuum to ensure the removal of residual solvent from the pores.

Characterization Techniques

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs, PXRD patterns are collected. The sample is typically ground into a fine powder and mounted on a sample holder. The analysis is performed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is then compared with simulated or previously reported patterns for the respective MOF.[6][7][8][9]

Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[2][10][11][12][13][14] Before the measurement, the sample is degassed under vacuum at an elevated temperature to remove any adsorbed guest molecules. The BET theory is then applied to the nitrogen adsorption data within an appropriate relative pressure range to calculate the surface area.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs and to confirm the removal of solvent molecules after activation.[15][16] A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is monitored as a function of temperature.

Visualizing Key Processes

To better understand the synthesis and application of these materials, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

MOF_Synthesis_and_Drug_Loading_Workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading Metal_Precursor Metal Precursor (e.g., ZrCl4) Solvothermal_Reaction Solvothermal Reaction Metal_Precursor->Solvothermal_Reaction Organic_Linker Organic Linker (e.g., Trimesic Acid) Organic_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction Washing Washing & Centrifugation Solvothermal_Reaction->Washing Activation Activation (Heating under Vacuum) Washing->Activation Characterization Characterization (PXRD, BET, TGA) Activation->Characterization Activated_MOF Activated MOF Activation->Activated_MOF Incubation Incubation Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Separation Separation of Unloaded Drug Incubation->Separation Drug_Loaded_MOF Drug-Loaded MOF Separation->Drug_Loaded_MOF MOF_Cellular_Uptake_and_Drug_Release cluster_cellular_uptake Cellular Uptake cluster_drug_release Stimuli-Responsive Drug Release Drug_Loaded_MOF Drug-Loaded MOF Cell_Membrane Cell Membrane Drug_Loaded_MOF->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Acidic_pH Low pH in Endosome/Lysosome Endosome->Acidic_pH MOF_Degradation MOF Degradation Acidic_pH->MOF_Degradation Drug_Release Drug Release MOF_Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

A Comparative Guide to the Validation of Trimethyl Benzene-1,3,5-Tricarboxylate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trimethyl benzene-1,3,5-tricarboxylate (also known as trimethyl trimesate) as an analytical standard against other relevant alternatives. It includes a summary of its chemical properties, available validation data, and detailed experimental protocols for its qualification. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and validation of analytical standards for their specific applications.

Introduction to this compound

This compound is a stable, solid organic compound with the chemical formula C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol .[1][2] It is commercially available from various suppliers with a typical purity of 98% or greater.[3] Its primary applications in research are as a building block in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in organic synthesis.[2][4] A noteworthy application is its use as a standard for the detection and monitoring of the pesticide flonicamid and its intermediates during synthesis.

Validation Data Summary

The validation of an analytical standard is crucial to ensure the accuracy and reliability of analytical data. Key validation parameters include purity, stability, and traceability. While comprehensive public validation data for this compound as a primary reference standard is limited, this section summarizes available information and outlines the necessary experimental validation.

Table 1: Properties and Purity of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₂O₆[1]
Molecular Weight 252.22 g/mol [1]
Appearance White to off-white powder/crystals[2][3]
Melting Point 144-147 °C[3][4]
Purity (by GC) >98.0%[3]
CAS Number 2672-58-4

Comparison with Alternative Analytical Standards

The choice of an analytical standard depends on the specific application, including the analyte's chemical properties and the analytical technique employed. For the analysis of aromatic compounds with multiple ester functionalities, several alternatives to this compound exist.

Table 2: Comparison with Alternative Analytical Standards

StandardKey FeaturesAdvantagesDisadvantages
This compound High purity solid, stable.Commercially available, good thermal stability.Limited availability as a certified reference material (CRM).
Certified Reference Materials (CRMs) for qNMR High-purity compounds with certified values and uncertainties, traceable to SI units.High accuracy and traceability, suitable for a wide range of organic molecules.[5][6]Higher cost, may require specialized NMR expertise.
Benzoic Acid A common primary standard for titrimetry and chromatography.Well-characterized, readily available as a CRM, good stability.Structurally simpler, may not be a suitable matrix match for more complex molecules.
Dimethyl Terephthalate A solid ester with good stability.Commercially available at high purity, often used in polymer analysis.Different substitution pattern on the aromatic ring.

Experimental Protocols for Validation

To fully validate this compound as an in-house analytical standard, a series of experiments should be performed. The following protocols are based on established guidelines for analytical standard validation.

Purity Assessment by Multiple Techniques

Objective: To confirm the purity of the standard using orthogonal analytical methods.

Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to separate the main component from any impurities.

    • Identify the main peak and any impurities by their mass spectra.

    • Calculate the purity based on the peak area percentage of the main component.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Prepare a stock solution of the standard in a suitable solvent (e.g., acetonitrile).

    • Inject the solution into an HPLC system with a C18 column.

    • Use a suitable mobile phase (e.g., acetonitrile/water gradient) to achieve good separation.

    • Detect the components using a UV detector at a wavelength of maximum absorbance (e.g., 282 nm).[7]

    • Calculate the purity based on the peak area percentage.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

    • Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral ratios, molar masses, and weights.

Stability Study

Objective: To assess the stability of the standard under defined storage conditions.

Protocol:

  • Store aliquots of the standard under different conditions (e.g., room temperature, refrigerated, protected from light).

  • At specified time intervals (e.g., 0, 3, 6, 12 months), analyze the purity of each aliquot using a validated stability-indicating method (e.g., HPLC).

  • Compare the purity results over time to the initial purity to determine any degradation.

Traceability

Objective: To establish a link to a national or international standard.

Protocol:

  • Use a certified reference material (CRM) from a national metrology institute (e.g., NIST) as a primary standard.

  • Perform a comparative analysis of the in-house this compound standard against the CRM using a high-precision analytical technique (e.g., qNMR or GC with a universal detector).

  • Establish the purity of the in-house standard relative to the CRM, thereby establishing traceability.

Visualizations

Validation_Workflow cluster_0 Standard Qualification Obtain Candidate Standard Obtain Candidate Standard Purity Assessment Purity Assessment Obtain Candidate Standard->Purity Assessment Stability Study Stability Study Purity Assessment->Stability Study Establish Traceability Establish Traceability Stability Study->Establish Traceability Qualified Standard Qualified Standard Establish Traceability->Qualified Standard

Caption: Workflow for the validation of an analytical standard.

Purity_Assessment_Methods Purity_Assessment Purity Assessment GC_MS Gas Chromatography-Mass Spectrometry Purity_Assessment->GC_MS HPLC_UV High-Performance Liquid Chromatography-UV Purity_Assessment->HPLC_UV qNMR Quantitative NMR Purity_Assessment->qNMR

Caption: Orthogonal methods for purity assessment.

Conclusion

This compound presents itself as a viable candidate for use as an analytical standard, particularly in applications such as monitoring pesticide synthesis. Its commercial availability at high purity and inherent stability are advantageous. However, for applications requiring the highest level of accuracy and traceability, its validation against a certified reference material is essential. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly validate this compound as an in-house standard, ensuring the reliability and integrity of their analytical results. When compared to alternatives like certified qNMR standards, the choice will depend on a balance of required accuracy, cost, and available instrumentation.

References

A Comparative Analysis of MOF-5 and Other Frameworks Utilizing Trimethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trimesate-Based Metal-Organic Frameworks

The selection of an appropriate metal-organic framework (MOF) is a critical decision in drug development, catalysis, and gas storage applications, with performance intrinsically linked to the framework's structural and chemical properties. This guide provides a comparative analysis of three prominent MOFs synthesized using 1,3,5-benzenetricarboxylic acid (trimesic acid) or its trimethyl ester derivative, trimethyl trimesate: MOF-5, Cu-BTC (also known as HKUST-1), and MIL-100(Fe). By presenting key experimental data, detailed synthesis protocols, and a visual representation of the synthetic workflow, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of MOF-5, Cu-BTC, and MIL-100(Fe) based on reported experimental data. It is important to note that these values can vary depending on the specific synthesis conditions and activation procedures.

PropertyMOF-5 (Zn₄O(BDC)₃)Cu-BTC ([Cu₃(BTC)₂])MIL-100(Fe) ([Fe₃O(BTC)₂(H₂O)₂]X)
BET Surface Area (m²/g) Up to 3900Up to 18001500 - 2100
Pore Volume (cm³/g) ~1.290.62 - 0.80.5 - 1.0
Thermal Stability (°C) Up to 400 in N₂Up to 240 in airUp to 270 in air
Key Catalytic Activities Knoevenagel condensation, Aldol condensationOxidation reactions, Lewis acid catalysisLewis and Brønsted acid catalysis, Oxidation reactions

Experimental Protocols

Detailed methodologies for the synthesis of these MOFs are crucial for reproducibility and optimization. Below are representative experimental protocols for each framework.

Synthesis of MOF-5

A common method for synthesizing MOF-5 involves the solvothermal reaction of a zinc salt and a terephthalic acid derivative. While the parent MOF-5 uses 1,4-benzenedicarboxylic acid, isoreticular structures can be formed with trimesic acid linkers. A general procedure is as follows:

  • Precursor Solution Preparation: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,3,5-benzenetricarboxylic acid in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 12-24 hours).

  • Product Isolation and Activation: After cooling, the crystalline product is collected by filtration, washed with fresh DMF, and then solvent-exchanged with a volatile solvent like chloroform. The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of Cu-BTC (HKUST-1)

Cu-BTC is typically synthesized via a solvothermal reaction between a copper(II) salt and trimesic acid or its trimethyl ester.

  • Precursor Solution Preparation: Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and trimethyl 1,3,5-benzenetricarboxylate in a solvent mixture, often composed of DMF, ethanol, and water.

  • Solvothermal Reaction: Heat the mixture in a sealed vessel at a controlled temperature (e.g., 85-120°C) for several hours (e.g., 12-24 hours).

  • Purification and Activation: The resulting blue crystals are collected, washed with ethanol to remove unreacted starting materials, and activated by heating under vacuum.

Synthesis of MIL-100(Fe)

The synthesis of MIL-100(Fe) is often achieved through a hydrothermal reaction.

  • Reaction Mixture: Combine an iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (Fe(NO₃)₃), with trimethyl trimesate in deionized water. The use of a fluoride source, like hydrofluoric acid (HF), is common to facilitate the formation of the desired topology, though HF-free syntheses have also been developed.

  • Hydrothermal Synthesis: Heat the mixture in a Teflon-lined autoclave at a temperature of around 150-160°C for a period ranging from 12 hours to several days.

  • Purification: The resulting orange-brown solid is recovered by filtration or centrifugation, followed by washing with water and ethanol to remove impurities. Activation is typically performed by heating under vacuum.

Catalytic Performance Overview

The distinct metal centers and framework topologies of MOF-5, Cu-BTC, and MIL-100(Fe) lead to different catalytic capabilities.

  • MOF-5 , with its open zinc-based secondary building units, has demonstrated activity in base-catalyzed reactions such as Knoevenagel and aldol condensations. The exposed metal sites can act as Lewis acids.

  • Cu-BTC is well-known for its coordinatively unsaturated copper sites, which are potent Lewis acids. This makes it an effective catalyst for a variety of organic transformations, including oxidation reactions, cyanosilylation of aldehydes, and Friedel-Crafts acylations.

  • MIL-100(Fe) possesses both Lewis acidic iron sites and, depending on the synthesis and activation conditions, can also exhibit Brønsted acidity. This dual acidity makes it a versatile catalyst for reactions such as esterification, acetalization, and oxidation of alcohols. The presence of both small and large cages within its structure can also lead to shape-selective catalysis.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of trimesate-based MOFs, from precursor selection to the final activated material.

MOF_Synthesis_Workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Processing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂, FeCl₃) Reaction Solvothermal/ Hydrothermal Reaction Metal_Salt->Reaction Organic_Linker Organic Linker (Trimethyl Trimesate) Organic_Linker->Reaction Solvent Solvent System (e.g., DMF, Ethanol, Water) Solvent->Reaction Isolation Isolation (Filtration/Centrifugation) Reaction->Isolation Cooling Washing Washing (e.g., DMF, Ethanol) Isolation->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_Product Activated MOF Activation->Final_Product

Caption: Generalized workflow for the synthesis of trimesate-based MOFs.

This guide provides a foundational comparison to aid in the selection of a suitable trimesate-based MOF. Researchers are encouraged to consult the primary literature for more specific experimental details and performance data relevant to their particular application. The tunability of MOF synthesis allows for further optimization of these materials to meet the demanding requirements of modern research and development.

Safety Operating Guide

Safe Disposal of Trimethyl Benzene-1,3,5-Tricarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the safe disposal of trimethyl benzene-1,3,5-tricarboxylate, a solid ester compound. While specific GHS hazard classification for this compound is not consistently reported, a cautious approach to its disposal is recommended, adhering to general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). The recommended PPE for handling this compound includes:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, particularly if the material is in a fine powder form that can become airborne.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust or vapors.

Quantitative Data and Physical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal.

PropertyValue
Physical State Solid
Melting Point 145-147 °C
Storage Class 11 - Combustible Solids
GHS Hazard Statements Reported as not meeting GHS hazard criteria.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general principles for the disposal of non-highly hazardous chemical solids.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste for Disposal," including the full chemical name.

  • Spill Management:

    • In the event of a spill, prevent the powder from becoming airborne.

    • Carefully sweep the solid material into a suitable container for disposal.

    • If necessary, dampen the material slightly with water to prevent dust formation, but avoid using excessive liquid.

    • Clean the spill area thoroughly with soap and water.

  • Container Management:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plasticware.

  • Final Disposal:

    • Dispose of the collected chemical waste through your institution's designated hazardous waste management program.

    • Do not dispose of this compound down the drain or in regular trash.[2][3]

    • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Step 1: Don Personal Protective Equipment (Gloves, Eyeshields, Respirator) start->ppe collect_waste Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check manage_spill Step 2a: Contain and Clean Spill (Sweep solid, collect for disposal) spill_check->manage_spill Yes store_waste Step 3: Store Waste Container in a Designated Hazardous Waste Area spill_check->store_waste No manage_spill->store_waste dispose_waste Step 4: Arrange for Pickup by Institutional Hazardous Waste Program store_waste->dispose_waste end End: Disposal Complete dispose_waste->end

Caption: Disposal workflow for this compound.

References

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